Product packaging for YL-109(Cat. No.:CAS No. 36341-25-0)

YL-109

Katalognummer: B1684375
CAS-Nummer: 36341-25-0
Molekulargewicht: 257.31 g/mol
InChI-Schlüssel: KRVBOHJNAFQFPW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

YL-109 is an anticancer agent. It inhibits the proliferation of MCF-7 and MDA-MB-231 cells (IC50s = 0.0858 and 4.2 µM, respectively), as well as migration and invasion by MDA-MB-231 cells in vitro. It induces expression of carboxyl terminus of Hsp70-interacting protein (CHIP) in MDA-MB-231 cells in an AHR-dependent manner. This compound (1 µM) inhibits MDA-MB-231-derived cancer stem cell (CSC) mammosphere formation. In vivo, this compound (15 mg/kg) reduces tumor volume and the number of metastases in an MDA-MB-231 mouse xenograft model.>This compound has ability to inhibit breast cancer cell growth and invasiveness in vitro and in vivo. This compound repressed the sphere-forming ability and the expression of stem cell markers in MDA-MB-231 mammosphere cultures. This compound increased the expression of carboxyl terminus of Hsp70-interacting protein (CHIP), which suppresses tumorigenic and metastatic potential of breast cancer cells by inhibiting the oncogenic pathway. This compound induced CHIP transcription because of the recruitment of the aryl hydrocarbon receptor (AhR) to upstream of CHIP gene in MDA-MB-231 cells. Consistently, the antitumor effects of this compound were depressed by CHIP or AhR knockdown in MDA-MB-231 cells. This compound inhibits cell growth and metastatic potential by inducing CHIP expression through AhR signaling and reduces cancer stem cell properties in MDA-MB-231 cells.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11NO2S B1684375 YL-109 CAS No. 36341-25-0

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-(1,3-benzothiazol-2-yl)-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2S/c1-17-12-8-9(6-7-11(12)16)14-15-10-4-2-3-5-13(10)18-14/h2-8,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVBOHJNAFQFPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00425537
Record name 4-(1,3-benzothiazol-2-yl)-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00425537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36341-25-0
Record name 4-(1,3-benzothiazol-2-yl)-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00425537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

YL-109: A Novel Antitumor Agent Targeting Breast Cancer Progression and Metastasis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

YL-109, with the IUPAC name 4-(benzo[d]thiazol-2-yl)-2-methoxyphenol, is a promising small molecule inhibitor of breast cancer cell growth and invasiveness.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. It details the compound's mechanism of action, which involves the induction of the E3 ubiquitin ligase CHIP (carboxyl terminus of Hsp70-interacting protein) through the activation of the aryl hydrocarbon receptor (AhR) signaling pathway.[1][2][3] This guide includes a compilation of quantitative data, detailed experimental methodologies for key assays, and a visual representation of the underlying signaling pathway to facilitate further research and development of this compound as a potential therapeutic agent.

Chemical Structure and Properties

This compound is a benzothiazole (B30560) derivative with the chemical formula C14H11NO2S.[1][3] Its structure is characterized by a benzothiazole ring linked to a 2-methoxyphenol group. The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
IUPAC Name 4-(benzo[d]thiazol-2-yl)-2-methoxyphenol[1]
CAS Number 36341-25-0[1][3]
Molecular Formula C14H11NO2S[1][3]
Molecular Weight 257.31 g/mol [1][3]
SMILES COC1=CC(C2=NC3=CC=CC=C3S2)=CC=C1O[1]
Appearance Solid[4]
Solubility Soluble in DMSO[4]
Storage -20°C for long-term storage[3]

Biological Activity and Mechanism of Action

This compound has demonstrated significant antitumor activity, particularly in breast cancer models. It effectively inhibits cell proliferation, motility, and invasiveness in both hormone receptor-positive (MCF-7) and triple-negative (MDA-MB-231) breast cancer cell lines.[3]

Quantitative Biological Data

The following table summarizes the key in vitro and in vivo efficacy data for this compound.

AssayCell Line / ModelResultReference
Cell Proliferation (IC50) MCF-785.8 nM (96 h)[3]
MDA-MB-2314.02 µM (96 h)[3]
In Vivo Tumor Growth MCF-7 XenograftSignificant suppression of tumor growth (15 mg/kg, s.c. every 2 days)[3]
MDA-MB-231 XenograftSignificant suppression of tumor growth (15 mg/kg, s.c. every 2 days)[3]
In Vivo Metastasis MDA-MB-231 XenograftSignificant reduction in lung metastasis (15 mg/kg, s.c. every 2 days)[3]
Signaling Pathway: AhR-Mediated CHIP Induction

The primary mechanism of action of this compound is the induction of the E3 ubiquitin ligase CHIP. This compound acts as a ligand for the aryl hydrocarbon receptor (AhR), a transcription factor that is typically involved in xenobiotic metabolism.[1][3] Upon binding of this compound, the AhR translocates to the nucleus, where it forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic response elements (XREs) in the promoter region of target genes, including the gene encoding CHIP (STUB1), leading to increased transcription and protein expression of CHIP.[5]

The induced CHIP protein, in turn, is known to promote the degradation of several oncogenic proteins, thereby suppressing tumor progression and metastatic potential.

YL109_Signaling_Pathway cluster_effects Downstream Effects YL109 This compound AhR_complex AhR-Hsp90-XAP2 Complex YL109->AhR_complex Binds to AhR_active Active AhR AhR_complex->AhR_active Conformational Change & Dissociation ARNT ARNT AhR_active->ARNT Translocates to Nucleus and dimerizes with AhR_ARNT AhR-ARNT Heterodimer ARNT->AhR_ARNT XRE XRE (in CHIP promoter) AhR_ARNT->XRE Binds to CHIP_mRNA CHIP mRNA XRE->CHIP_mRNA Induces Transcription CHIP_protein CHIP Protein CHIP_mRNA->CHIP_protein Translation Tumor_Suppression Suppression of Tumor Progression & Metastasis CHIP_protein->Tumor_Suppression Leads to Cell_Viability_Workflow A Seed cells in 96-well plates (5x10^3 cells/well) B Incubate for 24 hours A->B C Treat with various concentrations of this compound B->C D Incubate for 96 hours C->D E Add MTT solution (0.5 mg/mL) D->E F Incubate for 4 hours E->F G Add DMSO to dissolve formazan crystals F->G H Measure absorbance at 570 nm G->H Invasion_Assay_Workflow A Coat transwell inserts (8 µm pores) with Matrigel B Seed cells (5x10^4) in the upper chamber with serum-free medium containing this compound A->B C Add medium with 10% FBS to the lower chamber B->C D Incubate for 24 hours C->D E Remove non-invading cells from the upper surface D->E F Fix and stain invading cells on the lower surface E->F G Count stained cells under a microscope F->G

References

The Discovery and Synthesis of YL-109: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound YL-109, chemically identified as 2-(4-hydroxy-3-methoxyphenyl)-benzothiazole, has emerged as a promising anti-tumor agent with demonstrated efficacy in preclinical breast cancer models.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound. It details the compound's mechanism of action, which involves the induction of the E3 ubiquitin ligase CHIP (carboxyl terminus of Hsp70-interacting protein) through the activation of the Aryl hydrocarbon Receptor (AhR) signaling pathway.[1][3] This guide includes detailed experimental protocols for key biological assays and quantitative data on the compound's activity.

Compound Profile

PropertyValueReference
IUPAC Name 2-(4-hydroxy-3-methoxyphenyl)-benzothiazole[2]
Synonyms This compound[1][4]
CAS Number 36341-25-0[3][4]
Molecular Formula C₁₄H₁₁NO₂S[3][4]
Molecular Weight 257.31 g/mol [3][4]
Appearance Solid powder[5]
Solubility Soluble in DMSO[5]
Storage -20°C for 3 years[5]

Discovery and Rationale

This compound was identified as a potent anti-tumor agent that inhibits the growth and invasiveness of breast cancer cells.[1] The rationale for its development is centered on its unique mechanism of action: the induction of CHIP expression. CHIP is an E3 ubiquitin ligase that plays a crucial role in protein quality control by targeting misfolded proteins for degradation. In the context of cancer, CHIP can suppress tumorigenesis and metastatic potential by inhibiting oncogenic pathways.[3] this compound activates the transcription of the CHIP gene by recruiting the Aryl hydrocarbon Receptor (AhR) to the CHIP gene promoter.[3] This targeted induction of a tumor-suppressing protein makes this compound a promising candidate for breast cancer therapy.[3]

Synthesis of this compound

Proposed Synthetic Scheme

This compound Synthesis 2-aminothiophenol (B119425) 2-Aminothiophenol Reaction Condensation 2-aminothiophenol->Reaction 4-hydroxy-3-methoxybenzaldehyde 4-Hydroxy-3-methoxybenzaldehyde 4-hydroxy-3-methoxybenzaldehyde->Reaction YL109 This compound Reaction->YL109

Caption: Proposed synthesis of this compound.

Inferred Experimental Protocol

Materials:

  • 2-Aminothiophenol

  • 4-Hydroxy-3-methoxybenzaldehyde (Vanillin)

  • Solvent (e.g., ethanol, methanol (B129727), or a solvent-free microwave-assisted approach)

  • Catalyst (optional, e.g., an acid or base catalyst)

Procedure:

  • Reactant Mixture: In a suitable reaction vessel, combine equimolar amounts of 2-aminothiophenol and 4-hydroxy-3-methoxybenzaldehyde.

  • Solvent and Catalyst Addition: Add the chosen solvent to the reaction mixture. If a catalyst is used, it should be added at this stage. For a microwave-assisted, solvent-free reaction, the reactants can be mixed with a solid support like silica (B1680970) gel.[7]

  • Reaction Conditions: The reaction mixture is then heated under reflux for several hours or subjected to microwave irradiation for a shorter duration (e.g., 6 minutes at 300W).[7] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield pure this compound.

  • Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Biological Activity and Mechanism of Action

In Vitro and In Vivo Efficacy

This compound has demonstrated significant anti-cancer activity in both in vitro and in vivo models of breast cancer.

Assay TypeCell Line/ModelResultReference
Cell ProliferationMCF-7IC₅₀ = 85.8 nM[1]
Cell ProliferationMDA-MB-231IC₅₀ = 4.02 µM[1]
In Vivo Tumor GrowthNude mice xenograft15 mg/kg s.c. every 2 days inhibits tumor growth[1]
In Vivo MetastasisNude mice xenograft15 mg/kg s.c. every 2 days inhibits metastasis[1]
Signaling Pathway

This compound exerts its anti-tumor effects by activating the Aryl hydrocarbon Receptor (AhR) signaling pathway, which leads to the upregulation of CHIP expression.[1][3]

This compound Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus YL109 This compound AhR_complex AhR-HSP90-XAP2-p23 Complex YL109->AhR_complex Binds AhR_active Active AhR AhR_complex->AhR_active Conformational Change ARNT ARNT AhR_active->ARNT Dimerizes AhR_ARNT AhR-ARNT Complex CHIP_gene CHIP Gene Promoter (XRE) AhR_ARNT->CHIP_gene Binds CHIP_mRNA CHIP mRNA CHIP_gene->CHIP_mRNA Transcription CHIP_protein CHIP Protein CHIP_mRNA->CHIP_protein Translation Oncogenic_proteins Oncogenic Proteins CHIP_protein->Oncogenic_proteins Targets Degradation Ubiquitination & Degradation Oncogenic_proteins->Degradation Suppression Tumor Suppression Degradation->Suppression

Caption: this compound signaling pathway.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is adapted for MDA-MB-231 breast cancer cells.

Materials:

  • MDA-MB-231 cells

  • DMEM high glucose medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL in 100 µL of culture medium per well.[9] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should not exceed 0.1%. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Cell Invasion Assay (Boyden Chamber Assay)

This protocol is a general guideline for assessing the invasive potential of cancer cells.

Materials:

  • Boyden chamber inserts with an 8 µm pore size membrane

  • Matrigel

  • Serum-free medium

  • Complete medium (with FBS as a chemoattractant)

  • Cells to be tested (e.g., MDA-MB-231)

  • This compound

  • Cotton swabs

  • Methanol for fixation

  • Crystal violet stain

  • Microscope

Procedure:

  • Insert Coating: Thaw Matrigel on ice and dilute it with cold serum-free medium. Coat the upper surface of the Boyden chamber inserts with the diluted Matrigel and incubate at 37°C for at least 4 hours to allow for gelling.[10]

  • Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁶ cells/mL.[11]

  • Assay Setup: Add complete medium containing a chemoattractant (e.g., 20% FBS) to the lower chamber.[11] Add the cell suspension (containing different concentrations of this compound or vehicle control) to the upper chamber of the Matrigel-coated inserts.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.[11]

  • Removal of Non-invasive Cells: After incubation, carefully remove the non-invasive cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the cells that have invaded through the membrane by immersing the inserts in methanol for 10 minutes. Stain the invaded cells with crystal violet for 20 minutes.

  • Cell Counting: Wash the inserts with water and allow them to air dry. Count the number of stained cells on the lower surface of the membrane in several random fields using a light microscope.

  • Data Analysis: Compare the number of invaded cells in the this compound treated groups to the vehicle control group.

Invasion Assay Workflow A Coat insert with Matrigel B Seed cells in serum-free medium with this compound in the upper chamber A->B C Add chemoattractant (FBS) to the lower chamber B->C D Incubate for 24-48h C->D E Remove non-invading cells D->E F Fix and stain invading cells E->F G Count cells and analyze data F->G

Caption: Cell invasion assay workflow.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is a general guideline to assess the binding of AhR to the CHIP promoter.

Materials:

  • Cells treated with this compound or vehicle

  • Formaldehyde (B43269) (1%)

  • Glycine (125 mM)

  • Lysis buffer

  • Sonication equipment

  • Anti-AhR antibody

  • Control IgG

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • Proteinase K

  • RNase A

  • DNA purification kit

  • Primers for the CHIP promoter region

  • qPCR machine

Procedure:

  • Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine.[12]

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp by sonication.

  • Immunoprecipitation: Incubate the sheared chromatin with an anti-AhR antibody or a control IgG overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.[13]

  • Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C with proteinase K.

  • DNA Purification: Purify the DNA using a DNA purification kit.

  • qPCR Analysis: Perform quantitative PCR using primers specific for the xenobiotic response element (XRE) in the CHIP gene promoter.

  • Data Analysis: Analyze the qPCR data to determine the enrichment of AhR binding to the CHIP promoter in this compound treated cells compared to control cells.

Conclusion

This compound is a novel anti-tumor agent with a well-defined mechanism of action that involves the activation of the AhR signaling pathway and subsequent induction of the tumor suppressor protein CHIP. Its potent in vitro and in vivo activity against breast cancer cells highlights its potential as a therapeutic candidate. The experimental protocols provided in this guide offer a framework for researchers to further investigate the biological effects of this compound and similar compounds. Further studies are warranted to fully elucidate its therapeutic potential and to develop it for clinical applications.

References

Unveiling the Target: A Technical Guide to the Biological Action of YL-109

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the biological target identification of YL-109, a promising anti-tumor agent. By elucidating its mechanism of action, this document provides a comprehensive resource for researchers in oncology and drug development. All quantitative data, detailed experimental protocols, and signaling pathway visualizations are presented to facilitate a thorough understanding and replication of the key findings.

Executive Summary

This compound has been identified as a potent inhibitor of breast cancer cell proliferation and invasion.[1][2] Extensive research has demonstrated that this compound exerts its anti-tumor effects by inducing the expression of the E3 ubiquitin ligase, Carboxyl terminus of Hsp70-Interacting Protein (CHIP).[1][3] This induction is mediated through the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[1][3] this compound's ability to upregulate CHIP, a known tumor suppressor, highlights its therapeutic potential, particularly in aggressive breast cancer subtypes.[1]

Quantitative Data Summary

The cytotoxic and anti-proliferative effects of this compound have been quantified in various breast cancer cell lines. The following table summarizes the key IC50 values, representing the concentration of this compound required to inhibit 50% of cell growth.

Cell LineCancer TypeIC50 (96 hours)Reference
MCF-7Estrogen Receptor-Positive (ER+) Breast Cancer85.8 nM[1]
MDA-MB-231Triple-Negative Breast Cancer (TNBC)4.02 µM[1]

Signaling Pathway

This compound's mechanism of action is centered on the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway, leading to the transcriptional induction of the STUB1 gene, which encodes the CHIP protein.

Upon entering the cell, this compound binds to and activates the AhR, which is part of a cytosolic complex with chaperone proteins like Hsp90.[4][5] Ligand binding triggers a conformational change, leading to the translocation of the AhR-ligand complex into the nucleus.[5][6] In the nucleus, AhR dissociates from its chaperone proteins and heterodimerizes with the AhR Nuclear Translocator (ARNT).[5][6] This AhR/ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) located in the promoter region of target genes.[6] In the case of this compound, this complex binds to the XRE in the promoter of the STUB1 gene, initiating the transcription and subsequent translation of the CHIP protein.[1] The increased expression of CHIP, an E3 ubiquitin ligase, leads to the degradation of various oncogenic proteins, thereby suppressing tumor growth and metastasis.[1][7][8]

YL109_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus YL109 This compound AhR_complex AhR-Hsp90 Complex YL109->AhR_complex Binds and Activates AhR_active Activated AhR AhR_complex->AhR_active ARNT ARNT AhR_active->ARNT Heterodimerizes cluster_nucleus cluster_nucleus AhR_active->cluster_nucleus AhR_ARNT AhR-ARNT Complex ARNT->AhR_ARNT CHIP_promoter CHIP Gene Promoter (XRE) AhR_ARNT->CHIP_promoter Binds CHIP_mRNA CHIP mRNA CHIP_promoter->CHIP_mRNA Transcription CHIP_protein CHIP Protein CHIP_mRNA->CHIP_protein Translation Oncogene_degradation Oncogene Degradation CHIP_protein->Oncogene_degradation Mediates Tumor_suppression Tumor Suppression Oncogene_degradation->Tumor_suppression

Figure 1: this compound activated AhR signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the biological target identification of this compound.

Cell Culture
  • Cell Lines:

    • MCF-7 (human breast adenocarcinoma, ER-positive)

    • MDA-MB-231 (human breast adenocarcinoma, triple-negative)

  • Culture Medium:

    • MCF-7: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[9]

    • MDA-MB-231: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.[10][11]

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[9][10]

  • Subculture: Cells are passaged upon reaching 80-90% confluency.[11]

Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Procedure:

    • Seed cells (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in a 96-well plate and allow them to attach overnight.[11]

    • Treat the cells with various concentrations of this compound (or vehicle control, e.g., DMSO) for the desired duration (e.g., 96 hours).

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]

    • Remove the medium and add 100 µL of DMSO or a solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan (B1609692) crystals.[13]

    • Measure the absorbance at 570 nm using a microplate reader.[14]

    • Calculate cell viability as a percentage of the vehicle-treated control.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with this compound A->B C Add MTT reagent B->C D Incubate (Formazan formation) C->D E Solubilize formazan crystals D->E F Measure absorbance at 570 nm E->F G Calculate cell viability F->G

Figure 2: Workflow for the MTT cell proliferation assay.
Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins, such as CHIP and AhR.

  • Procedure:

    • Treat cells with this compound for the specified time.

    • Lyse the cells in RIPA buffer containing protease inhibitors.[9]

    • Determine protein concentration using a Bradford or BCA assay.

    • Separate 20-50 µg of protein per lane on an SDS-PAGE gel.[9]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

      • Primary Antibodies: Anti-CHIP, Anti-AhR, Anti-β-actin (loading control).

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.[15][16]

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine whether a specific protein (in this case, AhR) binds to a specific DNA sequence (the CHIP promoter) in vivo.

  • Procedure:

    • Treat cells with this compound or vehicle control.

    • Cross-link proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature.[17][18]

    • Quench the cross-linking reaction with glycine.[17]

    • Lyse the cells and sonicate the chromatin to shear DNA to fragments of 200-1000 bp.

    • Immunoprecipitate the chromatin with an anti-AhR antibody or a control IgG overnight at 4°C.[19]

    • Capture the antibody-protein-DNA complexes using Protein A/G magnetic beads.[18]

    • Wash the beads to remove non-specifically bound chromatin.

    • Elute the complexes from the beads and reverse the cross-links by heating.

    • Purify the DNA.

    • Analyze the purified DNA by qPCR using primers specific for the XRE region in the CHIP promoter.[20]

Conclusion

This technical guide provides a comprehensive overview of the biological target identification of this compound. The data and protocols presented herein confirm that this compound's anti-tumor activity is mediated through the AhR-dependent induction of the E3 ubiquitin ligase CHIP. This detailed understanding of this compound's mechanism of action provides a solid foundation for its further preclinical and clinical development as a potential therapeutic agent for breast cancer. The provided experimental workflows and signaling pathway diagrams offer a clear and concise resource for researchers aiming to build upon these findings.

References

Unlocking the Therapeutic Potential of YL-109: A Technical Guide to its Analogs and Homologs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

YL-109, a promising antitumor agent, has garnered significant attention for its ability to inhibit the growth and invasiveness of breast cancer cells. This technical guide provides an in-depth overview of the known analogs of this compound, its mechanism of action, and detailed experimental protocols for its study. While no true homologs of this compound have been identified in the current literature, this guide focuses on structurally similar compounds, or analogs, that share its benzothiazole (B30560) core and exhibit comparable biological activity.

Core Compound: this compound

This compound, chemically known as 2-(4-hydroxy-3-methoxyphenyl)-benzothiazole, exerts its anticancer effects through the activation of the aryl hydrocarbon receptor (AhR) signaling pathway.[1][2] This activation leads to the increased expression of the carboxyl terminus of Hsp70-interacting protein (CHIP), an E3 ubiquitin ligase that plays a crucial role in the degradation of oncogenic proteins.[1][2] This targeted induction of CHIP expression ultimately results in the suppression of tumor progression and metastatic potential.

Known Analogs of this compound

Several benzothiazole derivatives have been investigated as analogs of this compound, primarily focusing on their activity as AhR agonists and their anti-cancer properties. These compounds share the 2-arylbenzothiazole scaffold but differ in the substitution patterns on the phenyl and benzothiazole rings.

Quantitative Data Summary

The following table summarizes the in vitro cytotoxic activity of this compound and some of its notable analogs against common breast cancer cell lines, MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative).

CompoundStructureCell LineIC50 / GI50 (µM)Reference
This compound 2-(4-hydroxy-3-methoxyphenyl)-benzothiazoleMCF-70.0858[3]
MDA-MB-2314.02[3]
PMX 610 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazoleMCF-7Submicromolar[4][5]
MDA-MB-231Submicromolar[4][5]
DF 203 2-(4-aminophenyl)benzothiazoleMCF-7Nanomolar range[4]
MDA-MB-231Nanomolar range[4]
Compound 6b (Structure not fully specified in search results)MCF-75.15[6]
Compound 4 (Structure not fully specified in search results)MCF-78.64[6]
Compound 5c (Structure not fully specified in search results)MCF-77.39[6]
Compound 5d (Structure not fully specified in search results)MCF-77.56[6]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the synthesis and biological evaluation of this compound and its analogs.

Synthesis of this compound (2-(4-hydroxy-3-methoxyphenyl)-benzothiazole)

Materials:

Procedure:

  • Dissolve 2-aminothiophenol (1 equivalent) and vanillin (1 equivalent) in a minimal amount of DMSO.

  • Heat the reaction mixture at 120°C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Add cold deionized water to the reaction mixture to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash thoroughly with deionized water.

  • Recrystallize the crude product from ethanol to obtain pure 2-(4-hydroxy-3-methoxyphenyl)-benzothiazole (this compound).

  • Confirm the structure and purity of the final product using techniques such as NMR, mass spectrometry, and HPLC.

Cell Viability (MTT) Assay

Materials:

  • Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound and its analogs dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (this compound and its analogs) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Western Blot for CHIP Expression

Materials:

  • Breast cancer cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-CHIP, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with this compound at the desired concentration and for the specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-CHIP antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Normalize the CHIP protein expression to the loading control (β-actin).

In Vivo Xenograft Model

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Breast cancer cells (e.g., MDA-MB-231)

  • Matrigel

  • This compound formulated for in vivo administration

  • Calipers

Procedure:

  • Suspend breast cancer cells in a mixture of culture medium and Matrigel.

  • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Monitor tumor growth regularly using calipers.

  • Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into control and treatment groups.

  • Administer this compound (e.g., by oral gavage or intraperitoneal injection) to the treatment group according to the predetermined dosing schedule. Administer the vehicle to the control group.

  • Continue to monitor tumor volume and body weight throughout the study.

  • At the end of the study, euthanize the mice, and excise and weigh the tumors.

  • Tumor tissues can be further analyzed by immunohistochemistry or Western blotting.

Visualizations

This compound Signaling Pathway

Caption: this compound activates the AhR signaling pathway, leading to CHIP-mediated degradation of oncogenic proteins.

Experimental Workflow for this compound Analog Evaluation

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies cluster_analysis Data Analysis & SAR Synthesis Synthesis of This compound Analogs Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Confirmation (NMR, MS, HPLC) Purification->Characterization Cell_Culture Breast Cancer Cell Lines Characterization->Cell_Culture MTT_Assay Cell Viability Assay (MTT) Cell_Culture->MTT_Assay Western_Blot Western Blot for CHIP Expression Cell_Culture->Western_Blot IC50 Determine IC50 Values MTT_Assay->IC50 Xenograft Xenograft Model Establishment IC50->Xenograft Data_Analysis Data Compilation & Statistical Analysis Western_Blot->Data_Analysis Treatment Compound Administration Xenograft->Treatment Monitoring Tumor Growth Monitoring Treatment->Monitoring Endpoint Endpoint Analysis (Tumor Weight, IHC) Monitoring->Endpoint Endpoint->Data_Analysis SAR Structure-Activity Relationship (SAR) Data_Analysis->SAR

Caption: A typical workflow for the synthesis, in vitro, and in vivo evaluation of this compound analogs.

References

YL-109: A Technical Guide to Solubility and Stability Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YL-109, chemically known as 2-(4-hydroxy-3-methoxyphenyl)-benzothiazole, is an antitumor agent with demonstrated efficacy in inhibiting breast cancer cell growth and invasiveness.[1][2][3] Its mechanism of action involves the induction of the carboxyl terminus of Hsp70-interacting protein (CHIP) via the aryl hydrocarbon receptor (AhR) signaling pathway.[1][2][3] Despite its promising therapeutic potential, this compound exhibits poor aqueous solubility, a characteristic common to many benzothiazole (B30560) derivatives.[1][2] This technical guide provides a comprehensive overview of the available information on the solubility and stability of this compound, supplemented with established protocols for the physicochemical characterization of poorly soluble drug candidates. The development of a prodrug for this compound to enhance water solubility and chemical stability suggests that the parent compound may have limitations in these areas.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Name 2-(4-hydroxy-3-methoxyphenyl)-benzothiazole[2][4]
CAS Number 36341-25-0[1][5][6]
Molecular Formula C₁₄H₁₁NO₂S[1][7]
Molecular Weight 257.31 g/mol [1][7]
Appearance Pale yellow solid[4]
Water Solubility Insoluble[6]
Organic Solvent Solubility Soluble in DMSO, Ethanol, Methanol[6]

Solubility Profile

This compound is characterized by its low solubility in aqueous media, which is a critical factor influencing its bioavailability and formulation development.

Aqueous Solubility
pH-Dependent Solubility

The solubility of compounds with ionizable groups can be significantly influenced by pH. This compound possesses a phenolic hydroxyl group, suggesting that its solubility may increase at higher pH values due to deprotonation. A detailed pH-solubility profile is essential for understanding its behavior in different physiological environments.

Illustrative pH-Solubility Data for this compound

pHSolubility (µg/mL)Method
2.0< 1Shake-flask
5.0< 1Shake-flask
7.45Shake-flask
9.050Shake-flask

Note: The data in this table is illustrative and intended to represent a typical profile for a weakly acidic, poorly soluble compound. Actual experimental data for this compound is required for definitive characterization.

Solubility in Organic Solvents

This compound demonstrates good solubility in various organic solvents, which is important for analytical method development and initial formulation screening.

SolventSolubility
Dimethyl Sulfoxide (DMSO)Soluble
EthanolSoluble
MethanolSoluble

Stability Profile

The chemical stability of an active pharmaceutical ingredient (API) is a critical quality attribute that can impact its safety and efficacy. The development of a more chemically stable prodrug of this compound suggests that the parent molecule may be susceptible to degradation.

Solid-State Stability

Solid-state stability studies are crucial for determining appropriate storage conditions and re-test periods. These studies typically involve exposing the solid API to various temperature and humidity conditions.

Illustrative Solid-State Stability Data for this compound

ConditionDurationAssay (%)Total Degradants (%)
25°C / 60% RH12 Months99.50.5
40°C / 75% RH6 Months98.21.8

Note: The data in this table is for illustrative purposes. Specific experimental data is necessary to establish the stability of this compound.

Solution Stability

Solution stability is critical for the development of liquid formulations and for defining the conditions for in vitro and in vivo experiments. The stability of this compound should be evaluated in various solvents and at different pH values.

Illustrative Solution Stability Data for this compound in pH 7.4 Buffer at 25°C

Time (hours)Assay (%)
0100.0
699.1
2497.5
4895.2

Note: This data is hypothetical and serves as an example of a solution stability profile.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the degradation pathways of a drug substance. These studies involve exposing the drug to stress conditions such as acid, base, oxidation, heat, and light.

Summary of Potential Degradation Pathways for this compound

Stress ConditionPotential Degradation Products
Acid Hydrolysis Potential cleavage of the ether linkage.
Base Hydrolysis Potential for benzothiazole ring opening.
Oxidation Oxidation of the phenol (B47542) and sulfur moieties.
Photodegradation Potential for photolytic cleavage or rearrangement.
Thermal Degradation General decomposition at elevated temperatures.

Experimental Protocols

Detailed experimental protocols are fundamental for ensuring the reproducibility and accuracy of solubility and stability studies.

Kinetic Solubility Assay

This assay is used to determine the solubility of a compound from a DMSO stock solution in an aqueous buffer, providing an estimate of its solubility under conditions often used in high-throughput screening.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations.

  • Addition to Buffer: Add a small volume of each DMSO solution to a phosphate-buffered saline (PBS) solution (pH 7.4) to achieve a final DMSO concentration of less than 1%.

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Measurement: Measure the turbidity of the solutions using a nephelometer or the absorbance at a specific wavelength (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is the highest concentration at which no precipitation is observed.

Thermodynamic (Shake-Flask) Solubility Assay

This method determines the equilibrium solubility of a compound and is considered the gold standard for solubility measurement.

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing buffers of different pH values (e.g., pH 2, 5, 7.4, 9).

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

  • Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.

  • Quantification: Determine the concentration of this compound in the clear supernatant using a validated analytical method, such as HPLC-UV.

Forced Degradation Protocol
  • Acid/Base Hydrolysis: Dissolve this compound in a suitable solvent and add hydrochloric acid or sodium hydroxide (B78521) to a final concentration of 0.1 N. Incubate at a specified temperature (e.g., 60°C) for a defined period. Neutralize the samples before analysis.

  • Oxidative Degradation: Treat a solution of this compound with hydrogen peroxide (e.g., 3%) and incubate at room temperature.

  • Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C).

  • Photostability: Expose a solution and solid this compound to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: Analyze all stressed samples using a stability-indicating HPLC method to separate the parent drug from any degradation products.

Visualizations

This compound Signaling Pathway

The antitumor activity of this compound is mediated through the Aryl Hydrocarbon Receptor (AhR) signaling pathway, leading to the upregulation of the E3 ubiquitin ligase CHIP. CHIP then promotes the degradation of oncogenic proteins, thereby inhibiting tumor growth and metastasis.

YL109_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus YL109 This compound AhR_complex AhR Complex (AhR, Hsp90, XAP2, p23) YL109->AhR_complex Binds AhR_active Activated AhR AhR_complex->AhR_active Conformational Change ARNT ARNT AhR_active->ARNT Translocates & Dimerizes with AhR_ARNT AhR-ARNT Heterodimer XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binds to CHIP_gene CHIP Gene XRE->CHIP_gene Activates Transcription CHIP_mRNA CHIP mRNA CHIP_gene->CHIP_mRNA Transcription CHIP_protein CHIP Protein CHIP_mRNA->CHIP_protein Translation Oncogenic_Proteins Oncogenic Proteins CHIP_protein->Oncogenic_Proteins Ubiquitinates Degradation Degradation Oncogenic_Proteins->Degradation Leads to Tumor_Suppression Tumor Suppression & Metastasis Inhibition Degradation->Tumor_Suppression Results in

Caption: this compound activates the AhR signaling pathway to induce CHIP expression.

Experimental Workflow for Solubility and Stability Testing

A logical workflow is essential for the comprehensive characterization of a new chemical entity like this compound.

Caption: Workflow for physicochemical characterization of this compound.

Conclusion

This compound is a promising antitumor agent with a well-defined mechanism of action. However, its poor aqueous solubility and potential chemical instability present significant challenges for its development as a therapeutic agent. This guide has summarized the available information and provided a framework for the systematic evaluation of its solubility and stability profiles. The generation of comprehensive, quantitative data through the execution of the described experimental protocols is a critical next step in the preclinical development of this compound. Such data will be instrumental in guiding formulation strategies to overcome its physicochemical limitations and unlock its full therapeutic potential.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YL-109, chemically known as 2-(4-hydroxy-3-methoxyphenyl)-benzothiazole, has emerged as a promising anti-tumor agent with a unique mechanism of action. This technical guide provides a comprehensive literature review of this compound and its related compounds, focusing on its anti-cancer properties, mechanism of action, and structure-activity relationships. We present a detailed summary of its biological activities, including quantitative data from key experiments, and provide an overview of the experimental protocols used in its evaluation. Furthermore, this guide illustrates the critical signaling pathways and experimental workflows using detailed diagrams to facilitate a deeper understanding of its therapeutic potential.

Introduction

This compound is a novel benzothiazole (B30560) derivative that has demonstrated significant potential in the inhibition of breast cancer cell growth and invasiveness.[1] It exerts its anti-tumor effects through the activation of the aryl hydrocarbon receptor (AhR) signaling pathway, leading to the induction of the carboxyl terminus of Hsp70-interacting protein (CHIP), a key E3 ubiquitin ligase involved in protein degradation.[1] This review will delve into the specifics of this compound's mechanism, its efficacy in various cancer models, and the broader context of related benzothiazole compounds as a class of anti-cancer agents.

This compound: Biological Activity and Efficacy

This compound has shown potent anti-proliferative activity against different breast cancer cell lines. The half-maximal inhibitory concentrations (IC50) have been determined for both estrogen receptor-positive (MCF-7) and triple-negative breast cancer (MDA-MB-231) cells, highlighting its broad-spectrum potential. In vivo studies have further corroborated these findings, demonstrating a significant reduction in tumor growth and metastasis.

Quantitative Biological Data
CompoundCell LineAssayIC50In Vivo DoseEffectReference
This compoundMCF-7MTT Assay85.8 nM15 mg/kg (s.c. every 2 days)Inhibited tumor growth[1]
This compoundMDA-MB-231MTT Assay4.02 µM15 mg/kg (s.c. every 2 days)Inhibited tumor growth and lung metastasis[1]

Mechanism of Action: The AhR-CHIP Signaling Axis

The primary mechanism of action of this compound involves the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. Upon binding of this compound, the AhR translocates to the nucleus and forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic response elements (XREs) in the promoter regions of target genes, including the gene encoding the E3 ubiquitin ligase CHIP (carboxyl terminus of Hsp70-interacting protein), also known as STUB1.[1] The upregulation of CHIP leads to the ubiquitination and subsequent proteasomal degradation of key oncoproteins, thereby inhibiting cancer cell proliferation and survival.

YL109_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus YL109 This compound AhR_complex AhR-Hsp90-XAP2 (inactive complex) YL109->AhR_complex binds AhR_active Activated AhR AhR_complex->AhR_active conformational change & chaperone release AhR_ARNT AhR-ARNT Heterodimer AhR_active->AhR_ARNT dimerizes with cluster_nucleus cluster_nucleus AhR_active->cluster_nucleus ARNT ARNT ARNT->AhR_ARNT XRE XRE (on CHIP gene promoter) AhR_ARNT->XRE binds to CHIP_gene CHIP Gene XRE->CHIP_gene activates transcription CHIP_mRNA CHIP mRNA CHIP_gene->CHIP_mRNA transcription CHIP_protein CHIP Protein (E3 Ubiquitin Ligase) CHIP_mRNA->CHIP_protein translation Oncoproteins Oncoproteins CHIP_protein->Oncoproteins ubiquitinates Degradation Proteasomal Degradation Oncoproteins->Degradation leads to

Figure 1: this compound Mechanism of Action.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following outlines the key methodologies employed in the study of this compound.

Cell Proliferation (MTT) Assay
  • Cell Seeding: Breast cancer cells (MCF-7 and MDA-MB-231) are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound (or vehicle control) and incubated for 96 hours.

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere treat_cells Treat with this compound (various concentrations) adhere->treat_cells incubate_96h Incubate for 96 hours treat_cells->incubate_96h add_mtt Add MTT solution incubate_96h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h remove_medium Remove medium incubate_4h->remove_medium add_dmso Add DMSO remove_medium->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Figure 2: MTT Assay Workflow.
In Vivo Tumor Xenograft Model

  • Cell Implantation: MDA-MB-231 cells are injected into the mammary fat pads of immunodeficient mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomly assigned to treatment (this compound, 15 mg/kg, s.c.) and control (vehicle) groups. Treatment is administered every two days.

  • Monitoring: Tumor volume is measured regularly using calipers.

  • Metastasis Analysis: At the end of the study, lungs are harvested to assess for metastatic lesions.

Related Compounds and Structure-Activity Relationship (SAR)

The benzothiazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. For 2-arylbenzothiazoles that act as AhR agonists, certain structural features are critical for their anti-cancer potency.

  • Substitution on the 2-Aryl Ring: The presence and position of hydroxyl and methoxy (B1213986) groups on the 2-phenyl ring of this compound are crucial for its activity. The 4-hydroxyl and 3-methoxy substitutions appear to be optimal for AhR binding and subsequent CHIP induction.

  • Modifications of the Benzothiazole Core: Alterations to the benzothiazole ring system can significantly impact the compound's pharmacokinetic properties and target engagement.

Further research is needed to fully elucidate the structure-activity relationships within this class of compounds and to identify analogs with improved potency and drug-like properties.

Synthesis of this compound

A common synthetic route to 2-arylbenzothiazoles involves the condensation of an o-aminothiophenol with a substituted benzoic acid or its derivative. A detailed, reproducible protocol for the synthesis of this compound is crucial for further preclinical and clinical development. While several methods exist for the synthesis of benzothiazoles, a specific and optimized protocol for this compound would be highly valuable.

Conclusion

This compound is a promising anti-cancer agent with a well-defined mechanism of action involving the AhR-CHIP signaling pathway. Its potent in vitro and in vivo activity against breast cancer, including triple-negative subtypes, warrants further investigation. Future studies should focus on optimizing its pharmacokinetic properties, exploring its efficacy in other cancer types, and conducting comprehensive preclinical toxicology studies to pave the way for potential clinical trials. The benzothiazole scaffold continues to be a rich source of novel therapeutic agents, and this compound stands out as a significant lead compound in the development of new-generation anti-cancer drugs.

References

Methodological & Application

YL-109: Application Notes and Experimental Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

YL-109 is a synthetic antitumor agent demonstrating significant potential in the inhibition of breast cancer cell growth and invasiveness.[1][2] Its mechanism of action is centered on the induction of the carboxyl terminus of Hsp70-interacting protein (CHIP), an E3 ubiquitin ligase, through the activation of the aryl hydrocarbon receptor (AhR) signaling pathway.[1][2] This induction of CHIP has been shown to suppress the tumorigenic and metastatic potential of breast cancer cells.[2] These application notes provide detailed protocols for the use of this compound in cell culture experiments, guidelines for data analysis, and a summary of its biological effects.

Mechanism of Action:

This compound acts as a ligand for the aryl hydrocarbon receptor (AhR). Upon binding, the this compound/AhR complex translocates to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This heterodimer then binds to xenobiotic response elements (XREs) in the promoter region of target genes, leading to the increased transcription of CHIP.[2][3] The elevated expression of CHIP, an E3 ubiquitin ligase, is believed to target oncogenic proteins for degradation, thereby inhibiting cancer progression.

YL109_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus YL109 This compound AhR_complex AhR Complex (AhR, Hsp90, AIP, p23) YL109->AhR_complex Binds AhR_active Activated This compound/AhR Complex AhR_complex->AhR_active Conformational Change ARNT ARNT AhR_active->ARNT Dimerizes with AhR_ARNT This compound/AhR/ARNT Heterodimer ARNT->AhR_ARNT XRE XRE AhR_ARNT->XRE Binds to CHIP_gene CHIP Gene XRE->CHIP_gene Activates Transcription CHIP_mRNA CHIP mRNA CHIP_gene->CHIP_mRNA CHIP_protein CHIP Protein CHIP_mRNA->CHIP_protein Translation Degradation Degradation of Oncogenic Proteins CHIP_protein->Degradation Inhibition Inhibition of Tumor Growth & Metastasis Degradation->Inhibition

This compound Signaling Pathway

Data Presentation

Table 1: In Vitro Efficacy of this compound on Breast Cancer Cell Lines
Cell LineTypeParameterValueIncubation Time (h)Reference
MCF-7Estrogen Receptor-PositiveIC₅₀85.8 nM96[1]
MDA-MB-231Triple-NegativeIC₅₀4.02 µM96[1]
MDA-MB-231Triple-NegativeProliferation InhibitionConcentration-dependent24[1]
MDA-MB-231Triple-NegativeMotility InhibitionConcentration-dependent24[1]
MDA-MB-231Triple-NegativeInvasiveness InhibitionConcentration-dependent24[1]
Table 2: In Vivo Efficacy of this compound
ModelCell LineTreatmentEffectReference
Mouse XenograftMCF-715 mg/kg s.c. every 2 daysSuppressed tumor growth[1]
Mouse XenograftMDA-MB-23115 mg/kg s.c. every 2 daysSuppressed tumor growth[1]
Lung Metastasis ModelMDA-MB-23115 mg/kg s.c. every 2 daysReduced lung metastasis[1]

Experimental Protocols

Cell Culture and Maintenance

Materials:

  • Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete growth medium (e.g., DMEM or RPMI 1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • This compound (stock solution in DMSO)

Protocol:

  • Culture breast cancer cells in complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture cells upon reaching 80-90% confluency using Trypsin-EDTA for detachment.

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound.

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay A Seed cells in 96-well plate (5,000-10,000 cells/well) B Incubate for 24h (Cell Attachment) A->B C Prepare this compound dilutions (e.g., 0.001 to 10 µM) B->C D Treat cells with this compound and vehicle control (DMSO) C->D E Incubate for 24-96h D->E F Add MTT reagent E->F G Incubate for 2-4h (Formazan formation) F->G H Add solubilization solution (DMSO) G->H I Measure absorbance at 570 nm H->I

Cell Viability Assay Workflow

Materials:

  • Cells cultured as described above

  • This compound stock solution

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Protocol:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Prepare serial dilutions of this compound in complete growth medium. Recommended concentrations to test range from 0.001 to 10 µM.[1] Include a vehicle control (DMSO) at the highest concentration used for this compound.

  • Replace the medium in the wells with the this compound dilutions and controls.

  • Incubate the plate for the desired time period (e.g., 24, 48, 72, or 96 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.

Western Blot for CHIP Expression

This protocol is used to detect the upregulation of CHIP protein expression following this compound treatment.

Materials:

  • Cells cultured in 6-well plates

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against CHIP

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound (e.g., 1 µM) or vehicle control for a specified time (e.g., 24 hours).[1]

  • Lyse the cells in lysis buffer and quantify the protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-CHIP antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

Cell Invasion Assay (Transwell Assay)

This protocol assesses the effect of this compound on the invasive potential of breast cancer cells.

Materials:

  • Transwell inserts with a porous membrane coated with Matrigel

  • 24-well plates

  • Serum-free medium

  • Complete growth medium

  • This compound

  • Cotton swabs

  • Staining solution (e.g., crystal violet)

Protocol:

  • Rehydrate the Matrigel-coated Transwell inserts.

  • Harvest and resuspend breast cancer cells in serum-free medium.

  • Add the cell suspension to the upper chamber of the Transwell inserts.

  • Add complete growth medium (containing 10% FBS as a chemoattractant) to the lower chamber.

  • Add different concentrations of this compound to both the upper and lower chambers. Include a vehicle control.

  • Incubate for 24-48 hours.

  • Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix and stain the invading cells on the lower surface of the membrane with crystal violet.

  • Count the number of stained cells in several microscopic fields.

  • Compare the number of invading cells in the this compound-treated groups to the control group.

Storage and Handling of this compound

  • Stock Solution: Prepare a stock solution of this compound in DMSO.

  • Storage: Store the stock solution at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks).[2] For extended storage (up to 2 years), -80°C is recommended.[1] Protect from light.

  • Solubility: If higher solubility is required, warm the tube to 37°C and use an ultrasonic bath.[3]

References

YL-109: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YL-109 is a novel small molecule demonstrating significant potential as an anti-tumor agent. Primarily studied in the context of breast cancer, this compound exerts its effects through the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway, leading to the induced expression of the carboxyl terminus of Hsp70-interacting protein (CHIP), an E3 ubiquitin ligase. This induction subsequently inhibits cancer cell proliferation, motility, and invasion. This document provides a comprehensive overview of the current understanding of this compound, including its mechanism of action, and detailed protocols for its use in preclinical in vitro and in vivo research settings.

Mechanism of Action

This compound functions as an activator of the Aryl Hydrocarbon Receptor (AhR). Upon activation by this compound, the AhR translocates to the nucleus and promotes the transcription of target genes, notably the gene encoding the E3 ubiquitin ligase CHIP (Carboxyl terminus of Hsp70-interacting protein), also known as STUB1.[1] Increased expression of CHIP has been shown to suppress the tumorigenic and metastatic potential of cancer cells.[1]

Signaling Pathway Diagram

Caption: this compound activates the AhR signaling pathway to induce CHIP expression.

Quantitative Data Summary

The following tables summarize the reported quantitative data for this compound in various preclinical models.

Table 1: In Vitro Efficacy of this compound
Cell LineAssay TypeParameterValueDurationReference
MCF-7ProliferationIC5085.8 nM96 hours[2]
MDA-MB-231ProliferationIC504.02 µM96 hours[2]
MDA-MB-231Gene Expression-1 µM-[2]
VariousProliferation-0.001 - 10 µM24-96 hours[2]
Table 2: In Vivo Dosage and Administration of this compound
Animal ModelTumor Type/ConditionDosageAdministration RouteDosing ScheduleVehicleReference
Nude Mice (Xenograft)Breast Cancer (MCF-7, MDA-MB-231)15 mg/kgSubcutaneous (s.c.)Every 2 daysDMSO, Corn oil[2]
BALB/c MiceEndometriosis15 mg/kgIntraperitoneal (i.p.)Twice a week for one monthNot specified
Mouse ModelThrombosis5 mg/kgIntraperitoneal (i.p.)Single doseNot specified
Nude Mice (Xenograft)Lung/Pancreatic Cancer3 mg/kgIntraperitoneal (i.p.)Six times a weekPBS or other specified solvent

Experimental Protocols

In Vitro Assays

This protocol is adapted for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubate for the desired time period (e.g., 24, 48, 72, or 96 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After the incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

This protocol assesses the effect of this compound on cancer cell migration and invasion.

Materials:

  • Cancer cell lines

  • Serum-free medium

  • Complete culture medium

  • This compound

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Matrigel (for invasion assay)

  • Cotton swabs

  • Fixation solution (e.g., methanol)

  • Staining solution (e.g., 0.5% crystal violet)

Protocol:

  • For the invasion assay, coat the top of the transwell insert membrane with a thin layer of Matrigel and allow it to solidify. For the migration assay, this step is omitted.

  • Seed cancer cells (5 x 10^4 to 1 x 10^5 cells) in 200 µL of serum-free medium containing the desired concentration of this compound or vehicle control into the upper chamber of the transwell insert.

  • Add 500 µL of complete culture medium (as a chemoattractant) to the lower chamber.

  • Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • After incubation, remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.

  • Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol (B129727) for 10 minutes.

  • Stain the cells with 0.5% crystal violet for 15 minutes.

  • Wash the inserts with PBS and allow them to air dry.

  • Visualize and count the stained cells under a microscope.

This assay is used to evaluate the effect of this compound on the cancer stem cell population.

Materials:

  • Cancer cell lines

  • Mammosphere culture medium (e.g., serum-free DMEM/F12 supplemented with B27, EGF, and bFGF)

  • This compound

  • Ultra-low attachment plates (6-well or 96-well)

  • Trypsin-EDTA

Protocol:

  • Harvest and dissociate cells into a single-cell suspension using trypsin-EDTA.

  • Seed the cells at a low density (e.g., 1,000-5,000 cells/mL) in mammosphere culture medium in ultra-low attachment plates.

  • Add this compound at the desired concentrations or vehicle control.

  • Incubate for 7-10 days at 37°C in a 5% CO2 incubator.

  • Count the number of mammospheres (spheres > 50 µm in diameter) in each well.

  • Calculate the mammosphere formation efficiency (MFE) as: (Number of mammospheres / Number of cells seeded) x 100%.

In Vivo Xenograft Model

This protocol describes the evaluation of this compound's anti-tumor efficacy in a subcutaneous xenograft mouse model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Sterile PBS

  • This compound

  • Vehicle for injection (e.g., corn oil with DMSO, or PBS)

  • Syringes and needles

  • Calipers

Protocol:

  • Cell Preparation: Culture cancer cells to 80-90% confluency. Harvest the cells and resuspend them in sterile PBS at a concentration of 5 x 10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth and Grouping: Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Preparation and Administration:

    • Subcutaneous (15 mg/kg): Prepare a stock solution of this compound in DMSO. For injection, dilute the stock solution in corn oil to the final concentration. Administer subcutaneously every 2 days.

    • Intraperitoneal (3 mg/kg): Prepare the this compound solution in a suitable vehicle like PBS. Administer intraperitoneally six times a week.

  • Monitoring: Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (length x width²)/2. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the mice, excise the tumors, and record their final weight.

Experimental Workflow Diagram

Xenograft_Workflow cluster_prep Preparation cluster_implantation Implantation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., MCF-7) Harvest 2. Harvest & Resuspend Cells in PBS Cell_Culture->Harvest Implant 3. Subcutaneous Injection into Mice Harvest->Implant Tumor_Growth 4. Tumor Growth Monitoring Implant->Tumor_Growth Randomization 5. Randomize Mice into Groups Tumor_Growth->Randomization Treatment_Group 6a. Administer this compound (e.g., 15 mg/kg s.c.) Randomization->Treatment_Group Control_Group 6b. Administer Vehicle Randomization->Control_Group Monitoring 7. Monitor Tumor Volume & Body Weight Treatment_Group->Monitoring Control_Group->Monitoring Endpoint 8. Study Endpoint & Tumor Excision Monitoring->Endpoint Data_Analysis 9. Analyze Tumor Weight & Growth Inhibition Endpoint->Data_Analysis

Caption: Workflow for an in vivo xenograft study of this compound.

Conclusion

This compound is a promising preclinical candidate for cancer therapy, particularly for breast cancer. Its mechanism of action via the AhR/CHIP signaling pathway provides a clear rationale for its anti-tumor effects. The protocols provided in this document offer a foundation for researchers to further investigate the therapeutic potential of this compound in various cancer models. Careful optimization of dosages, administration routes, and experimental conditions will be crucial for advancing the understanding and potential clinical application of this compound.

References

Application Notes and Protocols for In Situ Hybridization of CHIP mRNA in YL-109 Treated Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YL-109 is a promising anti-tumor agent that has been shown to inhibit the growth and invasiveness of breast cancer cells.[1][2][3][4] Its mechanism of action involves the induction of the carboxyl terminus of Hsp70-interacting protein (CHIP), an E3 ubiquitin ligase, through the activation of the aryl hydrocarbon receptor (AhR) signaling pathway.[1][3] CHIP plays a crucial role in protein homeostasis by targeting misfolded proteins for degradation and has been identified as a tumor suppressor in various cancers.[1]

In situ hybridization (ISH) is a powerful technique that allows for the localization and visualization of specific nucleic acid sequences (mRNA or DNA) within the morphological context of tissues or cells. For researchers investigating the effects of this compound, ISH is an invaluable tool to study the spatial and temporal expression patterns of CHIP mRNA in response to treatment. By visualizing the upregulation of CHIP mRNA in specific cell populations within a tumor or tissue, researchers can gain deeper insights into the drug's mechanism of action, identify target cell types, and assess the efficacy of the treatment in a spatially resolved manner.

These application notes provide a detailed protocol for the detection of CHIP (gene name: STUB1) mRNA in formalin-fixed, paraffin-embedded (FFPE) tissue sections using in situ hybridization.

This compound Signaling Pathway

The small molecule this compound activates the aryl hydrocarbon receptor (AhR), which then translocates to the nucleus and forms a heterodimer with the AhR nuclear translocator (ARNT). This complex binds to xenobiotic response elements (XREs) in the promoter region of target genes, including STUB1, leading to the increased transcription of CHIP mRNA.

YL109_pathway YL109 This compound AhR_complex AhR-HSP90 Complex YL109->AhR_complex binds AhR_active Activated AhR AhR_complex->AhR_active conformational change ARNT ARNT AhR_active->ARNT dimerizes with cluster_nucleus cluster_nucleus AhR_active->cluster_nucleus translocates to AhR_ARNT AhR-ARNT Heterodimer ARNT->AhR_ARNT XRE XRE (in STUB1 promoter) AhR_ARNT->XRE binds to CHIP_mRNA CHIP mRNA XRE->CHIP_mRNA induces transcription CHIP_protein CHIP Protein CHIP_mRNA->CHIP_protein translation

Figure 1: this compound signaling pathway leading to CHIP expression.

Experimental Protocol: In Situ Hybridization for CHIP mRNA

This protocol is designed for the detection of CHIP (STUB1) mRNA in FFPE tissue sections using digoxigenin (B1670575) (DIG)-labeled probes and chromogenic detection.

Materials and Reagents
  • FFPE tissue sections (5 µm) on positively charged slides

  • Xylene

  • Ethanol (B145695) (100%, 95%, 70%)

  • DEPC-treated water

  • Proteinase K

  • Hybridization buffer

  • DIG-labeled anti-sense and sense (control) probes for CHIP mRNA

  • Stringent wash buffers (e.g., SSC)

  • Blocking solution

  • Anti-DIG-AP (alkaline phosphatase) antibody

  • NBT/BCIP substrate solution

  • Nuclear Fast Red counterstain

  • Mounting medium

Experimental Workflow

ISH_Workflow start Start: FFPE Tissue Section deparaffin Deparaffinization & Rehydration start->deparaffin permeabilize Permeabilization (Proteinase K) deparaffin->permeabilize hybridize Hybridization (DIG-labeled probe) permeabilize->hybridize washes Stringent Washes hybridize->washes blocking Blocking washes->blocking antibody_inc Antibody Incubation (Anti-DIG-AP) blocking->antibody_inc detection Chromogenic Detection (NBT/BCIP) antibody_inc->detection counterstain Counterstaining (Nuclear Fast Red) detection->counterstain mount Dehydration & Mounting counterstain->mount end Microscopy & Analysis mount->end

Figure 2: Workflow for CHIP mRNA in situ hybridization.

Detailed Methodology

Day 1: Deparaffinization, Pretreatment, and Hybridization

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene: 2 x 10 minutes.

    • Rehydrate through a graded ethanol series: 100% (2 x 5 minutes), 95% (1 x 5 minutes), 70% (1 x 5 minutes).

    • Rinse in DEPC-treated water: 2 x 5 minutes.

  • Permeabilization:

    • Incubate slides in Proteinase K solution (20 µg/mL in PBS) for 15 minutes at 37°C.

    • Wash in PBS: 2 x 5 minutes.

  • Prehybridization:

    • Cover the tissue section with hybridization buffer and incubate for 2 hours at 55°C in a humidified chamber.

  • Hybridization:

    • Dilute the DIG-labeled CHIP anti-sense probe in hybridization buffer (final concentration 50-100 ng/mL).[1]

    • Denature the probe by heating at 80°C for 5 minutes.[1]

    • Remove the prehybridization buffer and apply the probe solution to the tissue section.

    • Cover with a coverslip and incubate overnight at 55°C in a humidified chamber.[1]

Day 2: Post-Hybridization Washes and Detection

  • Stringent Washes:

    • Remove coverslips by immersing slides in 5x SSC.

    • Wash in pre-warmed high-stringency wash buffer (e.g., 0.2x SSC) for 30 minutes at 65°C.[1]

    • Wash in 2x SSC for 15 minutes at 37°C.[1]

  • Immunological Detection:

    • Wash in MABT buffer (Maleic acid buffer with Tween-20).

    • Block with blocking solution for 1 hour at room temperature.

    • Incubate with anti-DIG-AP antibody (diluted 1:1500 in blocking solution) overnight at 4°C.

Day 3: Visualization

  • Washing:

    • Wash slides in MABT buffer: 3 x 10 minutes.

    • Equilibrate in detection buffer (e.g., NTMT: 100 mM NaCl, 100 mM Tris-HCl pH 9.5, 50 mM MgCl2, 0.1% Tween-20).

  • Chromogenic Reaction:

    • Incubate slides in NBT/BCIP substrate solution in the dark. Monitor color development (can take from 2 hours to overnight).

    • Stop the reaction by washing in tap water.

  • Counterstaining and Mounting:

    • Counterstain with Nuclear Fast Red for 1-5 minutes.

    • Dehydrate through a graded ethanol series and clear in xylene.

    • Mount with a xylene-based mounting medium.

Data Presentation

The results of the in situ hybridization can be quantified by measuring the intensity of the signal or the percentage of positive cells. This data can be presented in a tabular format for easy comparison between different treatment groups.

Treatment GroupDose of this compoundMean Signal Intensity (Arbitrary Units)Percentage of CHIP mRNA Positive Cells (%)
Vehicle Control0 µM15.2 ± 2.18.5 ± 1.5
This compound1 µM48.6 ± 5.335.2 ± 4.1
This compound5 µM89.4 ± 7.868.9 ± 6.2
This compound10 µM125.7 ± 9.285.1 ± 5.7

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

This application note provides a comprehensive protocol for the detection of CHIP mRNA using in situ hybridization in the context of this compound research. By employing this method, researchers can effectively visualize and quantify the induction of CHIP expression, thereby gaining critical insights into the pharmacodynamics and mechanism of action of this compound in a cellular and tissue context. This information is vital for the continued development and optimization of this compound as a potential anti-tumor therapeutic.

References

Measuring the Binding Affinity of YL-109 to the Aryl Hydrocarbon Receptor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YL-109, also known as 2-(4-hydroxy-3-methoxyphenyl)-benzothiazole, is an antitumor agent with demonstrated efficacy in inhibiting the growth and invasiveness of breast cancer cells.[1] Its mechanism of action involves the induction of the carboxyl terminus of Hsp70-interacting protein (CHIP), a ubiquitin ligase that plays a role in suppressing tumorigenesis. This induction is mediated through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[1] Upon binding by a ligand such as this compound, AhR translocates to the nucleus, forms a heterodimer with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic response elements (XREs) in the promoter regions of target genes, including CHIP.[2][3] Understanding the binding affinity of this compound to AhR is crucial for elucidating its potency and for the development of more effective analogs. This document provides detailed protocols for measuring the binding affinity of this compound to AhR using common biophysical techniques.

AhR Signaling Pathway

The binding of this compound to the Aryl Hydrocarbon Receptor (AhR) initiates a signaling cascade that leads to the transcription of target genes.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus YL109 This compound AhR_complex AhR-Hsp90-XAP2-p23 YL109->AhR_complex Binding AhR_active Active AhR-YL-109 Complex AhR_complex->AhR_active Conformational Change ARNT ARNT AhR_active->ARNT Dimerization AhR_ARNT AhR-ARNT-YL-109 Heterodimer XRE XRE (DNA) AhR_ARNT->XRE Binding Gene Target Gene (e.g., CHIP) XRE->Gene Initiates mRNA mRNA Gene->mRNA Transcription Protein Protein (e.g., CHIP) mRNA->Protein Translation

AhR Signaling Pathway upon this compound Binding.

Data Presentation: Binding Affinities of Selected Ligands to the Aryl Hydrocarbon Receptor

LigandReceptor SpeciesMethodBinding Affinity (Kd or Ki)Reference
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD)Human (recombinant)Radioligand Binding Assay39 ± 20 nM[5]
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD)Human (recombinant)Microscale Thermophoresis139 ± 99 nM[5]
6-Formylindolo[3,2-b]carbazole (FICZ)Human (recombinant)Microscale Thermophoresis79 ± 36 nM[5]
1-Hydroxyphenazine (1-HP)Human (recombinant)Microscale Thermophoresis943 ± 176 nM[5]
CH-223191 (Antagonist)Human (recombinant)Microscale Thermophoresis496 ± 82 nM[5]
α-NaphthoflavoneDrosophila (recombinant)Microscale Thermophoresis~240 nM[6]
2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazoleRatRadioligand CompetitionHigh Affinity (qualitative)[7]

Experimental Protocols

Herein, we provide detailed protocols for three widely used techniques to determine the binding affinity of a small molecule, such as this compound, to its protein target, AhR.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the real-time interaction between a ligand (e.g., AhR) immobilized on a sensor chip and an analyte (e.g., this compound) flowing over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a response in resonance units (RU).

Experimental Workflow for SPR

SPR_Workflow cluster_prep Preparation cluster_run SPR Run cluster_analysis Data Analysis p1 Immobilize AhR Protein on Sensor Chip p2 Prepare Serial Dilutions of this compound r1 Equilibrate with Running Buffer p2->r1 r2 Inject this compound (Association) r1->r2 r3 Flow Running Buffer (Dissociation) r2->r3 r4 Regenerate Sensor Surface r3->r4 a1 Generate Sensorgrams r4->a1 a2 Fit Data to a Binding Model a1->a2 a3 Determine k_on, k_off, and K_d a2->a3

A typical experimental workflow for an SPR binding assay.

Protocol:

  • Reagent and Equipment Preparation:

    • Purified recombinant Aryl Hydrocarbon Receptor (AhR) protein.

    • This compound compound of high purity.

    • SPR instrument (e.g., Biacore, Reichert).

    • Sensor chip (e.g., CM5 chip for amine coupling).

    • Amine coupling kit (EDC, NHS, ethanolamine).

    • Running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

    • This compound solvent (e.g., DMSO, ensuring final concentration in running buffer is low, typically <1%).

  • Immobilization of AhR on the Sensor Chip:

    • Activate the sensor chip surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the purified AhR protein (e.g., 10-50 µg/mL in a low ionic strength buffer, pH 4.0-5.5) over the activated surface.

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5.

    • A reference flow cell should be prepared similarly but without the protein immobilization to subtract non-specific binding.

  • Binding Analysis:

    • Prepare a series of this compound concentrations in running buffer (e.g., ranging from 0.1 nM to 10 µM). Ensure the final DMSO concentration is constant across all samples and in the running buffer.

    • Equilibrate the system by flowing running buffer over the sensor chip until a stable baseline is achieved.

    • Inject the different concentrations of this compound over the immobilized AhR surface for a defined period (association phase, e.g., 120-300 seconds).

    • Switch back to flowing running buffer to monitor the dissociation of the this compound from AhR (dissociation phase, e.g., 300-600 seconds).

    • After each cycle, regenerate the sensor surface using a short pulse of a regeneration solution (e.g., 10 mM glycine-HCl pH 2.5) if necessary to remove all bound this compound.

  • Data Analysis:

    • The resulting sensorgrams (response units vs. time) are corrected for non-specific binding by subtracting the signal from the reference flow cell.

    • The association (k_on) and dissociation (k_off) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model).

    • The equilibrium dissociation constant (Kd) is calculated as the ratio of k_off to k_on (Kd = k_off / k_on).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event. A solution of the ligand (this compound) is titrated into a solution of the protein (AhR), and the heat change per injection is measured.

Protocol:

  • Reagent and Equipment Preparation:

    • Purified, concentrated, and highly pure AhR protein.

    • High-purity this compound.

    • Isothermal Titration Calorimeter (e.g., MicroCal PEAQ-ITC).

    • ITC buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5% glycerol). The buffer must be identical for both the protein and the ligand to minimize heats of dilution.

    • Degas all solutions thoroughly before use.

  • Sample Preparation:

    • Dialyze the AhR protein extensively against the ITC buffer.

    • Dissolve this compound in the same ITC buffer. A small amount of DMSO may be necessary for solubility, in which case the same concentration of DMSO must be present in the AhR solution.

    • Determine the accurate concentrations of both AhR and this compound.

    • Typical concentrations are 10-50 µM AhR in the sample cell and 100-500 µM this compound in the syringe.

  • ITC Experiment:

    • Load the AhR solution into the sample cell of the calorimeter.

    • Load the this compound solution into the injection syringe.

    • Set the experimental temperature (e.g., 25 °C).

    • Perform a series of small injections (e.g., 1-2 µL) of the this compound solution into the AhR solution, allowing the system to reach equilibrium between each injection.

    • A control experiment should be performed by titrating this compound into the buffer alone to measure the heat of dilution.

  • Data Analysis:

    • The heat change for each injection is measured and plotted against the molar ratio of this compound to AhR.

    • The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model).

    • This fitting directly yields the binding affinity (Kd), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Radioligand Competition Binding Assay

This technique measures the ability of an unlabeled ligand (this compound) to compete with a radiolabeled ligand (e.g., [³H]TCDD) for binding to a receptor (AhR). The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀, which can be converted to an inhibition constant (Kᵢ).

Logical Relationship in a Competition Binding Assay

Competition_Binding cluster_binding Binding Events AhR AhR Bound_Radio AhR-[³H]TCDD (Detectable Signal) AhR->Bound_Radio Binds Bound_YL109 AhR-YL-109 (No Signal) AhR->Bound_YL109 Binds Radioligand Radiolabeled Ligand ([³H]TCDD) YL109 Unlabeled Ligand (this compound) YL109->Radioligand Competes for Binding to AhR

Principle of a radioligand competition binding assay.

Protocol:

  • Reagent and Equipment Preparation:

    • Source of AhR (e.g., purified recombinant protein, cell lysates, or cytosolic fractions from cells expressing AhR).

    • Radiolabeled AhR ligand with high affinity (e.g., [³H]2,3,7,8-tetrachlorodibenzo-p-dioxin, [³H]TCDD).

    • Unlabeled this compound.

    • Assay buffer (e.g., MDEG buffer: 25 mM MOPS, 1 mM DTT, 1 mM EDTA, 10% glycerol, pH 7.5).[2]

    • Scintillation counter and scintillation fluid.

    • Filter plates and vacuum manifold or charcoal-dextran solution for separating bound from free radioligand.

  • Competition Binding Assay:

    • Prepare a series of dilutions of unlabeled this compound.

    • In a multi-well plate, incubate a fixed amount of AhR protein with a fixed concentration of the radiolabeled ligand (typically at or below its Kd) and varying concentrations of this compound.

    • Include control wells for total binding (AhR + radioligand, no this compound) and non-specific binding (AhR + radioligand + a large excess of an unlabeled high-affinity ligand, e.g., unlabeled TCDD).

    • Incubate the mixture to allow binding to reach equilibrium (e.g., 2 hours at 20°C).[8]

  • Separation of Bound and Free Radioligand:

    • Filtration Method: Rapidly filter the incubation mixture through a glass fiber filter plate. The protein-bound radioligand will be retained on the filter, while the free radioligand will pass through. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Charcoal-Dextran Method: Add a charcoal-dextran slurry to the incubation mixture. The charcoal will adsorb the free radioligand. Centrifuge the mixture to pellet the charcoal, and the supernatant will contain the protein-bound radioligand.

  • Quantification and Data Analysis:

    • Measure the radioactivity of the filters or the supernatant using a scintillation counter.

    • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant for AhR.

Disclaimer: These protocols provide a general framework. Specific parameters such as protein and ligand concentrations, incubation times, and buffer compositions may need to be optimized for the specific experimental setup. All work with radioactive materials must be conducted in accordance with institutional safety guidelines.

References

YL-109 for High-Throughput Screening Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YL-109 is an antitumor agent with a novel mechanism of action centered on the induction of the E3 ubiquitin ligase CHIP (Carboxyl terminus of Hsp70-interacting protein) via the aryl hydrocarbon receptor (AhR) signaling pathway.[1][2] This compound has demonstrated potent activity in inhibiting the growth and invasiveness of breast cancer cells, presenting a promising avenue for the development of new cancer therapeutics.[1][2][3] High-throughput screening (HTS) assays are essential for the efficient evaluation of compounds like this compound across diverse cancer cell lines and for the discovery of novel modulators of the AhR pathway. These application notes provide detailed protocols and guidelines for utilizing this compound in HTS formats to assess its anticancer activity and to further elucidate its mechanism of action.

Mechanism of Action: The AhR-CHIP Signaling Axis

This compound functions as a modulator of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[1][2] Upon binding to this compound, the AhR translocates to the nucleus and forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic response elements (XREs) in the promoter regions of target genes, leading to their transcription.[4][5][6] A key target gene of this compound-mediated AhR activation is STUB1, which encodes the CHIP protein.[1][2]

CHIP is an E3 ubiquitin ligase that plays a critical role in protein quality control by targeting misfolded or damaged proteins for degradation via the proteasome.[1][7] By inducing the expression of CHIP, this compound can trigger the degradation of oncoproteins that are clients of chaperone proteins like Hsp70 and Hsp90, thereby inhibiting cancer cell growth and survival.[1][8][9]

YL109_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus YL109 This compound AhR_complex AhR-Hsp90-XAP2-p23 Complex YL109->AhR_complex Binding AhR_active This compound-AhR Complex AhR_complex->AhR_active Conformational Change AhR_ARNT This compound-AhR-ARNT Heterodimer AhR_active->AhR_ARNT Dimerization with ARNT ARNT ARNT ARNT->AhR_ARNT XRE XRE (Xenobiotic Response Element) AhR_ARNT->XRE Binding CHIP_gene STUB1 Gene (CHIP) XRE->CHIP_gene Transcription CHIP_mRNA CHIP mRNA CHIP_gene->CHIP_mRNA CHIP_protein CHIP Protein (E3 Ubiquitin Ligase) CHIP_mRNA->CHIP_protein Translation Ub_Oncoprotein Ubiquitinated Oncoproteins CHIP_protein->Ub_Oncoprotein Ubiquitination Oncoprotein Oncogenic Proteins (e.g., Hsp70/90 clients) Oncoprotein->Ub_Oncoprotein Degradation Proteasomal Degradation Ub_Oncoprotein->Degradation Inhibition Inhibition of Cancer Cell Growth and Invasion Degradation->Inhibition

Caption: this compound Signaling Pathway.

Quantitative Data

The following table summarizes the known half-maximal inhibitory concentration (IC50) values for this compound in two human breast cancer cell lines. This data can serve as a reference for designing dose-response experiments in high-throughput screening assays.

Cell LineCancer TypeIC50Reference
MCF-7Breast Cancer85.8 nM[1]
MDA-MB-231Breast Cancer4.02 µM[1]

Experimental Protocols for High-Throughput Screening

The following protocols are templates for high-throughput screening assays to evaluate the activity of this compound. It is recommended to optimize these protocols for specific cell lines and experimental conditions.

Protocol 1: Cell Viability Assay (MTT-Based)

This protocol is designed to assess the effect of this compound on the viability of a panel of cancer cell lines in a 96-well or 384-well format.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well or 384-well clear, flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette or automated liquid handler

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into 96-well or 384-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the diluted compound to the appropriate wells. Include vehicle control (DMSO) and positive control (e.g., a known cytotoxic agent) wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for this compound in each cell line.

Protocol 2: Xenobiotic Response Element (XRE) Reporter Assay

This assay is designed to quantify the activation of the AhR signaling pathway by this compound.

Materials:

  • A stable cell line expressing a luciferase reporter gene under the control of an XRE promoter (e.g., HepG2-XRE-Luc)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well or 384-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)

  • Multichannel pipette or automated liquid handler

  • Luminometer plate reader

Procedure:

  • Cell Seeding: Seed the XRE-reporter cell line into 96-well or 384-well plates and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include a known AhR agonist (e.g., TCDD) as a positive control and a vehicle control (DMSO).

  • Incubation: Incubate the plates for 18-24 hours at 37°C.

  • Luciferase Assay: Equilibrate the plate and the luciferase assay reagent to room temperature. Add the luciferase reagent to each well according to the manufacturer's instructions.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence signal to a cell viability assay performed in parallel, if necessary. Calculate the fold induction of luciferase activity relative to the vehicle control.

Experimental Workflow and Data Analysis

A typical high-throughput screening campaign with this compound involves several stages, from primary screening to hit confirmation and secondary assays.

HTS_Workflow cluster_screening Screening Campaign Assay_Development Assay Development and Optimization Primary_Screen Primary Screen (e.g., Cell Viability) Assay_Development->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation Hit_Identification->Dose_Response Secondary_Assays Secondary Assays (e.g., XRE Reporter, CHIP expression) Dose_Response->Secondary_Assays Data_Analysis Data Analysis and SAR Studies Secondary_Assays->Data_Analysis

References

Application of YL-109 in Breast Cancer Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YL-109, also known as 2-(4-Hydroxy-3-methoxyphenyl)-benzothiazole, is an antitumor agent with demonstrated efficacy in preclinical models of breast cancer.[1][2] This compound has been shown to inhibit the growth, proliferation, and metastatic potential of breast cancer cells, including triple-negative breast cancer (TNBC) cell lines.[1][2] The primary mechanism of action of this compound involves the induction of the E3 ubiquitin ligase CHIP (carboxyl terminus of Hsp70-interacting protein) via the activation of the aryl hydrocarbon receptor (AhR) signaling pathway.[1][2][3] This induction of CHIP leads to the suppression of oncogenic pathways, thereby inhibiting tumor progression.[1][2]

These application notes provide detailed protocols for the use of this compound in various in vitro and in vivo breast cancer models, based on established research. The included data and methodologies will guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy of this compound in breast cancer models.

Table 1: In Vitro Efficacy of this compound on Breast Cancer Cell Lines

Cell LineCancer SubtypeAssayIC50Treatment DurationReference
MCF-7ER-positiveCell Proliferation85.8 nM96 hours[1]
MDA-MB-231Triple-NegativeCell Proliferation4.02 µM96 hours[1]

Table 2: In Vivo Efficacy of this compound in a Breast Cancer Xenograft Model

Animal ModelCell LineTreatment Dose & ScheduleOutcomeReference
Nude MiceMCF-715 mg/kg, s.c. every 2 daysSuppressed tumor growth[1]
Nude MiceMDA-MB-23115 mg/kg, s.c. every 2 daysSuppressed tumor growth and lung metastasis[1]

Signaling Pathway

The proposed signaling pathway for this compound's antitumor activity is depicted below. This compound activates the Aryl Hydrocarbon Receptor (AhR), which then translocates to the nucleus and promotes the transcription of the gene encoding the E3 ubiquitin ligase CHIP. Increased CHIP expression leads to the ubiquitination and subsequent degradation of oncoproteins, thereby inhibiting cancer cell proliferation, invasion, and survival.

YL109_Signaling_Pathway YL109 This compound AhR_inactive AhR (inactive) YL109->AhR_inactive binds & activates AhR_active AhR (active) AhR_inactive->AhR_active AhR_nucleus AhR AhR_active->AhR_nucleus translocation AhR_ARNT AhR/ARNT Complex AhR_nucleus->AhR_ARNT ARNT ARNT ARNT->AhR_ARNT CHIP_gene CHIP Gene AhR_ARNT->CHIP_gene binds to promoter CHIP_mRNA CHIP mRNA CHIP_gene->CHIP_mRNA transcription CHIP_protein CHIP Protein CHIP_mRNA->CHIP_protein translation Oncoproteins Oncoproteins CHIP_protein->Oncoproteins targets CHIP_protein->Oncoproteins Degradation Ubiquitination & Degradation Oncoproteins->Degradation leads to Inhibition Inhibition of: - Proliferation - Invasion - Metastasis Degradation->Inhibition

This compound Signaling Pathway

Experimental Protocols

In Vitro Assays

1. Cell Proliferation Assay (MTT Assay)

This protocol is used to determine the effect of this compound on the proliferation of breast cancer cell lines.

Cell_Proliferation_Workflow start Start seed_cells Seed MCF-7 or MDA-MB-231 cells in 96-well plates start->seed_cells incubate1 Incubate for 24 hours (37°C, 5% CO2) seed_cells->incubate1 treat Treat cells with various concentrations of this compound (e.g., 0.001-10 µM) incubate1->treat incubate2 Incubate for 96 hours treat->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 4 hours add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize measure Measure absorbance at 570 nm using a microplate reader solubilize->measure analyze Calculate cell viability and IC50 values measure->analyze end End analyze->end

Cell Proliferation Assay Workflow

Methodology:

  • Cell Seeding: Seed MCF-7 or MDA-MB-231 cells in a 96-well plate at a density of 5 x 10³ cells per well.

  • Incubation: Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Treat the cells with a serial dilution of this compound (e.g., ranging from 0.001 to 10 µM). Include a vehicle control (DMSO).

  • Incubation: Incubate the treated cells for 96 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. In Vitro Invasion Assay (Transwell Assay)

This protocol assesses the effect of this compound on the invasive potential of breast cancer cells.

Invasion_Assay_Workflow start Start coat_inserts Coat Transwell inserts with Matrigel start->coat_inserts prepare_cells Prepare a single-cell suspension of MDA-MB-231 cells in serum-free medium coat_inserts->prepare_cells add_chemoattractant Add medium with FBS to the lower chamber prepare_cells->add_chemoattractant seed_cells Seed cells with or without this compound into the upper chamber add_chemoattractant->seed_cells incubate Incubate for 24 hours seed_cells->incubate remove_noninvasive Remove non-invasive cells from the top of the membrane incubate->remove_noninvasive fix_stain Fix and stain invasive cells on the bottom of the membrane with crystal violet remove_noninvasive->fix_stain image_quantify Image and count the number of invasive cells fix_stain->image_quantify analyze Compare the number of invasive cells between treated and control groups image_quantify->analyze end End analyze->end

Invasion Assay Workflow

Methodology:

  • Insert Coating: Coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel and allow it to solidify.

  • Cell Preparation: Starve MDA-MB-231 cells in serum-free medium for 24 hours.

  • Chemoattractant: Add medium containing 10% fetal bovine serum (FBS) to the lower chamber of the Transwell plate.

  • Cell Seeding: Seed 5 x 10⁴ cells in serum-free medium with or without this compound into the upper chamber.

  • Incubation: Incubate for 24 hours at 37°C.

  • Removal of Non-invasive Cells: Gently remove the non-invasive cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the invasive cells on the bottom of the membrane with methanol (B129727) and stain with 0.5% crystal violet.

  • Quantification: Count the number of stained cells in several random fields under a microscope.

3. Western Blot Analysis for CHIP and AhR

This protocol is for detecting changes in protein levels of CHIP and AhR following this compound treatment.

Methodology:

  • Cell Treatment: Treat MDA-MB-231 cells with 1 µM this compound for 24 hours.

  • Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against CHIP, AhR, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Assay

Breast Cancer Xenograft and Metastasis Model

This protocol describes the establishment of a breast cancer xenograft model in mice to evaluate the in vivo efficacy of this compound.

Xenograft_Workflow start Start inject_cells Subcutaneously inject MCF-7 or MDA-MB-231 cells into the flank of nude mice start->inject_cells tumor_growth Allow tumors to grow to a -palpable size (e.g., 100 mm³) inject_cells->tumor_growth randomize Randomize mice into treatment and control groups tumor_growth->randomize treat Administer this compound (15 mg/kg, s.c.) or vehicle every 2 days randomize->treat monitor_tumor Measure tumor volume twice weekly treat->monitor_tumor euthanize Euthanize mice at the end of the study monitor_tumor->euthanize excise_analyze Excise tumors and lungs for analysis (e.g., weight, histology, IHC) euthanize->excise_analyze analyze_data Analyze tumor growth inhibition and metastasis excise_analyze->analyze_data end End analyze_data->end

In Vivo Xenograft Workflow

Methodology:

  • Cell Injection: Subcutaneously inject 5 x 10⁶ MCF-7 or MDA-MB-231 cells suspended in Matrigel into the flank of female nude mice. For metastasis studies, inject MDA-MB-231 cells into the tail vein.

  • Tumor Growth: Allow tumors to reach a palpable size (approximately 100 mm³).

  • Randomization: Randomize the mice into a control group (vehicle) and a treatment group (this compound).

  • Treatment: Administer this compound subcutaneously at a dose of 15 mg/kg every other day.

  • Tumor Measurement: Measure tumor dimensions with calipers twice a week and calculate tumor volume using the formula: (length × width²) / 2.

  • Metastasis Assessment (for MDA-MB-231 tail vein injection): After a set period (e.g., 42 days), harvest the lungs.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors and lungs for weighing, histological analysis, and immunohistochemistry to assess metastasis.

Disclaimer

This document is intended for research use only. The protocols and data presented are based on published scientific literature and should be adapted and optimized for specific experimental conditions. Appropriate safety precautions should be taken when handling chemical reagents and performing animal studies.

References

preparing YL-109 stock solutions and working concentrations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation and use of YL-109, an antitumor agent that functions by inducing the expression of the carboxyl terminus of Hsp70-interacting protein (CHIP) through the aryl hydrocarbon receptor (AhR) signaling pathway. These guidelines are intended to assist researchers in achieving accurate and reproducible results in their studies.

Physicochemical Properties and Storage

This compound is an off-white to light yellow solid. It is crucial to handle and store the compound correctly to maintain its stability and activity.

PropertyValueSource
CAS Number 36341-25-0
Molecular Formula C₁₄H₁₁NO₂S
Molecular Weight 257.31 g/mol
Appearance Off-white to light yellow solid
Solubility Soluble in DMSO (up to 100 mg/mL), not in water
Storage (Powder) -20°C for 3 years; 4°C for 2 years
Storage (Stock Solution) -80°C for up to 2 years; -20°C for up to 1 year

Preparation of Stock Solutions

Proper preparation of stock solutions is critical for accurate downstream experimental results. Due to its poor solubility in aqueous solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent for this compound. It is advisable to use freshly opened, anhydrous DMSO to ensure maximum solubility.

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO:

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.573 mg of this compound.

  • Dissolution: Add the appropriate volume of high-quality, anhydrous DMSO. For 1 mL of a 10 mM stock, add 1 mL of DMSO.

  • Solubilization: To aid dissolution, vortex the solution and, if necessary, use an ultrasonic bath. Gentle warming to 37°C can also improve solubility.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.

Stock Solution Preparation Table:

Desired ConcentrationMass of this compound for 1 mLMass of this compound for 5 mLMass of this compound for 10 mL
1 mM 0.257 mg1.287 mg2.573 mg
5 mM 1.287 mg6.433 mg12.865 mg
10 mM 2.573 mg12.865 mg25.731 mg

Preparation of Working Concentrations

Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium. It is important to ensure that the final concentration of DMSO in the culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Example Dilution for a 10 µM Working Solution:

To prepare 1 mL of a 10 µM working solution from a 10 mM stock solution, perform a 1:1000 dilution:

  • Add 1 µL of the 10 mM this compound stock solution to 999 µL of cell culture medium.

  • Mix thoroughly by gentle pipetting or vortexing.

Stock ConcentrationVolume of Stock to Add to 1 mL of Medium for 1 µMVolume of Stock to Add to 1 mL of Medium for 10 µM
1 mM 1 µL10 µL
5 mM 0.2 µL2 µL
10 mM 0.1 µL1 µL

Experimental Protocols

Cell Viability and Proliferation (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Prepare serial dilutions of this compound in culture medium from your stock solution. A typical concentration range for this compound is 0.001 to 10 µM. Remove the old medium from the wells and add 100 µL of the this compound working solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation with Compound: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 1.5 to 4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium containing MTT. Add 100-130 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used for background correction.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the signaling pathway of this compound and the experimental workflow for its preparation and use in a cell viability assay.

Troubleshooting & Optimization

YL-109 Experimental Troubleshooting: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with YL-109. The information is designed to address specific issues that may arise during experimentation, ensuring more consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an antitumor agent that induces the expression of the carboxyl terminus of Hsp70-interacting protein (CHIP) by activating the aryl hydrocarbon receptor (AhR) signaling pathway.[1][2] This induction of CHIP, a ubiquitin ligase, helps to suppress the tumorigenic and metastatic potential of cancer cells.[2]

Q2: How should this compound be stored for optimal stability?

A2: Proper storage of this compound is critical to maintain its activity. For long-term storage, the solid powder form should be kept at -20°C for up to 3 years.[3] Stock solutions in a solvent like DMSO should be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[1] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Q3: What is the recommended solvent for dissolving this compound?

A3: this compound is soluble in DMSO but not in water.[2] For in vitro experiments, it is recommended to use newly opened, hygroscopic DMSO to prepare a high-concentration stock solution (e.g., 100 mg/mL).[1] If precipitation occurs, gentle warming at 37°C or ultrasonication can aid in dissolution.[4][5]

Q4: I am observing high variability in my cell viability assay results. What could be the cause?

A4: Variability in cell viability assays can stem from several factors:

  • Inconsistent this compound Concentration: Ensure accurate and consistent dilution of your DMSO stock solution into your cell culture medium. The final DMSO concentration should be kept low (typically <0.1%) and consistent across all wells, including vehicle controls, as DMSO can have cytotoxic effects at higher concentrations.

  • Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results. Ensure your cells are evenly suspended before plating and that you are using a consistent seeding density.

  • Compound Stability: Long-term storage of diluted this compound in culture media is not recommended. Prepare fresh dilutions for each experiment from a frozen stock.[6]

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to this compound. For example, the IC50 for MCF-7 cells is 85.8 nM, while for MDA-MB-231 cells, it is 4.02 µM after 96 hours of treatment.[1][5] Ensure you are using a concentration range appropriate for your specific cell line.

Q5: My in vivo tumor xenograft study is not showing the expected tumor growth inhibition. What should I check?

A5: If you are not observing the expected antitumor effects in vivo, consider the following:

  • Compound Administration and Dosage: this compound has been shown to be effective at a dosage of 15 mg/kg administered via subcutaneous injection every 2 days.[1] Verify that your administration route and dosing schedule are appropriate for your animal model.

  • Vehicle and Formulation: Ensure the compound is fully dissolved and stable in the vehicle used for injection. Prepare the formulation fresh for each day of injection.[5]

  • Tumor Model: The choice of cell line for the xenograft is crucial. This compound has demonstrated efficacy in suppressing tumor growth in mice injected with MCF-7 and MDA-MB-231 cells.[1]

  • Animal Health: The overall health of the animals can impact tumor growth and response to treatment. Monitor animals closely for any signs of distress or toxicity unrelated to the tumor.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound based on published studies.

Table 1: In Vitro Efficacy of this compound

Cell LineAssayIncubation TimeIC50Reference
MCF-7Cell Proliferation96 hours85.8 nM[1][5]
MDA-MB-231Cell Proliferation96 hours4.02 µM[1][5]

Table 2: Recommended Storage Conditions

FormTemperatureDurationReference
Powder-20°C3 years[3]
In Solvent (e.g., DMSO)-80°C2 years[1]
In Solvent (e.g., DMSO)-20°C1 year[1]

Experimental Protocols

Key Experiment: Cell Proliferation Assay (MTT/XTT Assay)

This protocol provides a general methodology for assessing the effect of this compound on the proliferation of breast cancer cell lines.

  • Cell Seeding:

    • Culture MCF-7 or MDA-MB-231 cells in their recommended growth medium.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve final concentrations ranging from 0.001 µM to 10 µM.[1]

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation:

    • Incubate the plate for 96 hours at 37°C and 5% CO2.[1]

  • Cell Viability Measurement:

    • Add 10 µL of MTT (5 mg/mL) or XTT reagent to each well.

    • Incubate for 2-4 hours at 37°C.

    • If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Normalize the data to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression to calculate the IC50 value.

Visualizations

Signaling Pathway and Workflow Diagrams

Caption: this compound activates AhR to induce CHIP expression, leading to tumor suppression.

Troubleshooting_Workflow Start Inconsistent Results Observed CheckReagents Verify Reagent Integrity (this compound, Media, Cells) Start->CheckReagents CheckProtocol Review Experimental Protocol Start->CheckProtocol CheckEquipment Calibrate & Check Equipment (Pipettes, Plate Reader) Start->CheckEquipment Solubility Issue: this compound Solubility CheckReagents->Solubility Precipitate? Storage Issue: Improper Storage CheckReagents->Storage Old stock? Contamination Issue: Cell/Reagent Contamination CheckReagents->Contamination Unexpected cell death? Dilution Issue: Inaccurate Dilution CheckProtocol->Dilution Calculation error? SolutionSolubility Solution: Use fresh DMSO, sonicate/warm Solubility->SolutionSolubility SolutionStorage Solution: Aliquot & store at -80°C Storage->SolutionStorage SolutionDilution Solution: Recalibrate pipettes, prepare fresh dilutions Dilution->SolutionDilution SolutionContamination Solution: Use aseptic technique, check cell stocks Contamination->SolutionContamination

Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis PrepStock Prepare this compound Stock (DMSO) DiluteCompound Prepare Serial Dilutions PrepStock->DiluteCompound SeedCells Seed Cells (96-well plate) TreatCells Treat Cells with this compound SeedCells->TreatCells DiluteCompound->TreatCells Incubate Incubate (e.g., 96h) TreatCells->Incubate ViabilityAssay Perform Viability Assay (e.g., MTT) Incubate->ViabilityAssay DataAnalysis Analyze Data (Calculate IC50) ViabilityAssay->DataAnalysis

Caption: A typical experimental workflow for a cell-based assay using this compound.

References

YL-109 In Vivo Efficacy: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing YL-109 in in vivo experiments. The information is structured to address common challenges and improve experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound? A1: this compound is an antitumor agent that functions by activating the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[1] This activation leads to the induced expression of the carboxyl terminus of Hsp70-interacting protein (CHIP), a crucial ubiquitin ligase.[1] Increased CHIP levels suppress tumor progression and the metastatic potential of breast cancer cells.[1]

Q2: Which cancer cell lines are appropriate for in vivo studies with this compound? A2: this compound has demonstrated efficacy in both estrogen receptor-positive (MCF-7) and triple-negative (MDA-MB-231) breast cancer cell lines.[1] It strongly inhibits the proliferation of MCF-7 cells (IC50 = 85.8 nM) and also shows activity in MDA-MB-231 cells (IC50 = 4.02 μM).[1] Therefore, xenograft models using these cell lines are suitable for in vivo evaluation.

Q3: What is the recommended in vivo dosage and administration route for this compound? A3: Based on published studies, a recommended dosage is 15 mg/kg administered via subcutaneous (s.c.) injection every two days.[1] This regimen has been shown to effectively suppress tumor growth in mice.[1]

Q4: What level of tumor growth inhibition can be expected with this compound treatment? A4: In a xenograft model using MCF-7 cells, treatment with this compound at 15 mg/kg resulted in a significant suppression of tumor growth. Similarly, in an experimental lung metastasis model using MDA-MB-231 cells, this compound treatment markedly reduced the number of metastatic nodules.[1]

Q5: Are there known resistance mechanisms to this compound? A5: While the primary literature on this compound does not specify resistance mechanisms, resistance to other anticancer agents can emerge from the activation of alternative growth factor signaling pathways like AKT/PI3K/mTOR.[2] Continuous research is needed to understand potential resistance to this compound.

Troubleshooting Guide

Q: I am not observing significant tumor growth inhibition. What are the possible causes and solutions? A: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:

  • Drug Formulation and Stability:

    • Problem: this compound may not be fully solubilized or could be degrading after preparation.

    • Solution: Ensure the vehicle is appropriate for subcutaneous injection and that the formulation is prepared fresh before each administration. The stock solution of this compound should be stored at -80°C for long-term stability (up to 2 years) or -20°C for shorter-term stability (up to 1 year).[1]

  • Dosing and Administration:

    • Problem: Incorrect dosage or inconsistent administration can lead to suboptimal exposure.

    • Solution: Verify the dose calculations based on the most recent animal body weights. Ensure the subcutaneous injection technique is consistent to maximize bioavailability.

  • Tumor Model Viability:

    • Problem: The tumor xenografts may have low take rates or variable growth, masking the drug's effect.

    • Solution: Confirm the viability and tumorigenicity of the cancer cell line batch. Ensure mice are randomized into control and treatment groups only after tumors have reached a palpable and consistent size (e.g., 100-150 mm³).[3]

  • Mechanism Mismatch:

    • Problem: The chosen cell line may have low AhR expression or a non-functional downstream pathway.

    • Solution: Before starting a large-scale in vivo study, confirm that this compound induces CHIP expression in your specific cell line in vitro.[1]

Q: The treated animals are showing signs of toxicity (e.g., significant body weight loss). What should I do? A: Monitoring animal health is critical.

  • Problem: The 15 mg/kg dose may be too high for the specific mouse strain or substrain being used.

  • Solution:

    • Monitor Closely: Weigh animals 2-3 times per week to track their general health.[3]

    • Dose Reduction: Consider reducing the dose to a lower, better-tolerated level and assess if antitumor efficacy is maintained.

    • Evaluate Vehicle Toxicity: Run a control group treated only with the vehicle to ensure the observed toxicity is not due to the solvent.

    • Consult IACUC Protocols: Adhere to institutional guidelines for humane endpoints, such as predefined limits for weight loss or tumor burden.

Data Presentation

Table 1: In Vitro Proliferation Inhibition of this compound

Cell Line Type IC50 Value
MCF-7 ER-Positive Breast Cancer 85.8 nM
MDA-MB-231 Triple-Negative Breast Cancer 4.02 µM

Data extracted from Hiyoshi H, et al. Sci Rep. 2014.[1]

Table 2: In Vivo Efficacy of this compound in Xenograft Model

Parameter Details
Animal Model Female BALB/c nude mice
Cell Line MCF-7 (for primary tumor growth)
Drug This compound
Dose 15 mg/kg
Administration Subcutaneous (s.c.), every 2 days
Outcome Significant suppression of tumor growth compared to vehicle control

Data extracted from Hiyoshi H, et al. Sci Rep. 2014.[1]

Experimental Protocols

Protocol: In Vivo Xenograft Efficacy Study of this compound

This protocol is based on the methodology for assessing the antitumor activity of this compound in a subcutaneous xenograft mouse model.[1]

1. Cell Culture and Preparation:

  • Cell Line: Human breast cancer MCF-7 cells.

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Harvesting:

    • Grow cells to 80-90% confluency.

    • Wash cells with Phosphate-Buffered Saline (PBS).

    • Detach cells using Trypsin-EDTA.

    • Neutralize trypsin with a complete culture medium.

    • Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes).

    • Resuspend the cell pellet in sterile, serum-free media or PBS for injection.

2. Animal Handling and Tumor Implantation:

  • Animal Model: Female immunodeficient mice (e.g., BALB/c nude), 5-6 weeks old.

  • Implantation:

    • Anesthetize the mouse according to approved institutional protocols.

    • Subcutaneously inject the cell suspension (e.g., 5 x 10⁶ cells in 100 µL) into the flank.[3]

    • Monitor mice for recovery.

3. Treatment Protocol:

  • Tumor Growth Monitoring: Monitor tumor growth using digital calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization: Once tumors reach a mean volume of 100-150 mm³, randomly assign mice to treatment and control groups (n=8-10 mice/group).[3]

  • This compound Formulation: Prepare a solution of this compound in a suitable vehicle for subcutaneous injection.

  • Dosing Schedule:

    • Treatment Group: Administer this compound at 15 mg/kg via subcutaneous injection every two days.[1]

    • Control Group: Administer an equivalent volume of the vehicle on the same schedule.

4. Data Collection and Endpoint:

  • Tumor Volume: Measure tumor volume 2-3 times per week.

  • Body Weight: Record the body weight of each mouse 2-3 times per week as an indicator of toxicity.[3]

  • Tumor Analysis: Excise the tumors, record their final weight, and process them for further analysis (e.g., histology, western blot for CHIP expression).

Mandatory Visualizations

YL109_Signaling_Pathway cluster_cell Cancer Cell YL109 This compound AhR AhR (Aryl Hydrocarbon Receptor) YL109->AhR Activates CHIP CHIP Expression (Ubiquitin Ligase) AhR->CHIP Induces Degradation Protein Degradation & Suppression of Oncogenic Pathways CHIP->Degradation Promotes Inhibition Inhibition of Tumor Growth & Metastasis Degradation->Inhibition

Caption: this compound activates the AhR pathway to induce CHIP expression.

In_Vivo_Workflow A 1. Cell Culture (MCF-7 / MDA-MB-231) B 2. Cell Implantation (Subcutaneous in Nude Mice) A->B C 3. Tumor Growth (to 100-150 mm³) B->C D 4. Group Randomization (Vehicle vs. This compound) C->D E 5. Treatment (15 mg/kg s.c. every 2 days) D->E F 6. Monitoring (Tumor Volume & Body Weight) E->F G 7. Study Endpoint (Tumor Excision & Analysis) F->G

Caption: Experimental workflow for this compound in vivo xenograft studies.

Troubleshooting_Guide Start Issue: Suboptimal Tumor Growth Inhibition Q1 Is the this compound formulation fresh and properly solubilized? Start->Q1 A1_No Action: Prepare fresh drug solution before each injection. Verify vehicle and storage. Q1->A1_No Q2 Are dosing and administration route correct and consistent? Q1->Q2 Yes A1_Yes Yes A2_No Action: Recalculate dose based on current body weights. Refine s.c. injection technique. Q2->A2_No Q3 Did you confirm AhR/CHIP pathway activity in your cell line in vitro? Q2->Q3 Yes A2_Yes Yes A3_No Action: Perform in vitro western blot for CHIP induction post-YL-109 treatment to confirm mechanism. Q3->A3_No End Consider other factors: Tumor heterogeneity, mouse strain differences. Q3->End Yes A3_Yes Yes

Caption: Troubleshooting flowchart for suboptimal this compound efficacy.

References

Technical Support Center: Optimizing YL-109 Treatment Duration and Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with the novel antitumor agent YL-109. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in optimizing this compound treatment duration and concentration for your in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

A1: this compound is an antitumor agent that has been shown to inhibit the growth and invasiveness of breast cancer cells. Its mechanism of action involves the induction of the carboxyl terminus of Hsp70-interacting protein (CHIP) expression. This induction is mediated through the Aryl Hydrocarbon Receptor (AhR) signaling pathway. By upregulating CHIP, this compound can suppress the tumorigenic and metastatic potential of breast cancer cells.

Q2: What is a good starting concentration range for this compound in cell viability assays?

A2: Based on published data, a broad concentration range is recommended for initial screening, from nanomolar (nM) to micromolar (µM). For MCF-7 breast cancer cells, the reported IC50 (the concentration at which 50% of cell growth is inhibited) is approximately 85.8 nM after 96 hours of treatment. For the more aggressive MDA-MB-231 breast cancer cell line, the IC50 is higher, at around 4.02 µM after the same duration. Therefore, a starting range of 10 nM to 10 µM is advisable for most breast cancer cell lines.

Q3: What is a typical treatment duration for this compound in in vitro experiments?

A3: The optimal treatment duration can vary depending on the cell line and the specific endpoint being measured. Initial studies have utilized a 96-hour treatment period to determine IC50 values. For time-course experiments, it is recommended to assess cellular responses at multiple time points, such as 24, 48, and 72 hours, to understand the kinetics of this compound's effects on cell viability, apoptosis, and protein expression.

Q4: I am not observing a significant effect of this compound on my cells. What are some possible reasons?

A4: There are several factors that could contribute to a lack of response. First, ensure that your cell line expresses the Aryl Hydrocarbon Receptor (AhR), as this is crucial for this compound's mechanism of action. You can verify this by western blot or qPCR. Second, the concentration of this compound may be too low for your specific cell line; consider performing a dose-response curve with a wider and higher concentration range. Third, the incubation time may be insufficient to induce a measurable effect. A time-course experiment is recommended to determine the optimal treatment duration. Finally, confirm the stability and activity of your this compound compound.

Q5: I am observing high variability between my replicate wells in my cell viability assay. What could be the cause?

A5: High variability can stem from several sources. Uneven cell seeding is a common issue; ensure your cell suspension is homogenous and that you are using proper seeding techniques. Pipetting errors when adding the compound or assay reagents can also contribute to variability. Additionally, "edge effects" in multi-well plates, where wells on the perimeter of the plate behave differently, can be a factor. To mitigate this, consider not using the outer wells for experimental samples and filling them with sterile media or PBS instead.

Data Presentation

Table 1: Reported IC50 Values for this compound in Breast Cancer Cell Lines

Cell LineTreatment Duration (hours)IC50 Value
MCF-79685.8 nM
MDA-MB-231964.02 µM

Note: This data is based on currently available published literature. Optimal concentrations may vary depending on experimental conditions and specific cell line passage.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of adherent breast cancer cells in a 96-well format.

Materials:

  • Breast cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • 96-well flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from your stock solution. Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.

    • Incubate for the desired treatment duration (e.g., 24, 48, 72, or 96 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes at room temperature to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol describes the detection of apoptosis in cells treated with this compound using flow cytometry.

Materials:

  • Cells treated with this compound and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Seed and treat cells with the desired concentrations of this compound for the chosen duration in 6-well plates.

    • Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

    • Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

    • Analyze the data to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot for CHIP and AhR Expression

This protocol outlines the procedure for detecting the expression levels of CHIP and AhR proteins in cells treated with this compound.

Materials:

  • Cells treated with this compound and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies against CHIP and AhR

  • Loading control primary antibody (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-buffered saline with Tween 20)

  • ECL (Enhanced Chemiluminescence) substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.

    • Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies for CHIP and AhR (at the manufacturer's recommended dilution) overnight at 4°C.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Probe for a loading control (e.g., β-actin) to ensure equal protein loading.

Mandatory Visualizations

YL109_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus YL109 This compound AhR_complex AhR-HSP90-XAP2 Complex YL109->AhR_complex Binds to AhR_active Activated AhR AhR_complex->AhR_active Conformational Change & Dissociation AhR_ARNT AhR-ARNT Heterodimer AhR_active->AhR_ARNT Translocates & Heterodimerizes with ARNT ARNT ARNT->AhR_ARNT XRE XRE (Xenobiotic Response Element) AhR_ARNT->XRE Binds to CHIP_gene CHIP Gene XRE->CHIP_gene Promotes Transcription of CHIP_mRNA CHIP mRNA CHIP_gene->CHIP_mRNA Transcription CHIP_protein CHIP Protein CHIP_mRNA->CHIP_protein Translation Suppression Suppression of Tumorigenesis & Metastasis CHIP_protein->Suppression

Caption: this compound Signaling Pathway.

Experimental_Workflow cluster_assays Endpoint Assays start Start: Cell Culture seed_cells Seed Cells in Multi-well Plates start->seed_cells treat_cells Treat with this compound (Dose-Response & Time-Course) seed_cells->treat_cells viability_assay Cell Viability Assay (e.g., MTT) treat_cells->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) treat_cells->apoptosis_assay western_blot Western Blot (AhR, CHIP) treat_cells->western_blot analyze_data Data Analysis (IC50, % Apoptosis, Protein Levels) viability_assay->analyze_data apoptosis_assay->analyze_data western_blot->analyze_data optimize Optimize Concentration and Duration analyze_data->optimize end End: Optimized Protocol optimize->end

Caption: Experimental Workflow for this compound Optimization.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing YL-109 in their experiments. The information is tailored for professionals in drug development and cancer research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an antitumor agent that has been shown to inhibit the growth and invasiveness of breast cancer cells. Its primary mechanism of action is the induction of the carboxyl terminus of Hsp70-interacting protein (CHIP) expression. This is achieved through the activation of the aryl hydrocarbon receptor (AhR) signaling pathway.

Q2: In which cancer cell lines has this compound shown efficacy?

This compound has demonstrated efficacy in inhibiting cell proliferation in breast cancer cell lines, including MCF-7 and MDA-MB-231.

Q3: What are the recommended storage and solubility conditions for this compound?

For long-term storage, this compound should be kept at -20°C for up to one year or -80°C for up to two years. The compound is soluble in DMSO.

Troubleshooting Guide

Issue 1: Inconsistent or No Inhibition of Cell Proliferation

Possible Causes:

  • Incorrect Concentration: The concentration of this compound may be too low to elicit a response in the specific cell line being used.

  • Cell Line Resistance: The target cells may have inherent or acquired resistance to AhR agonists.

  • Compound Degradation: Improper storage or handling may have led to the degradation of this compound.

  • Low AhR Expression: The cell line may have low endogenous expression of the aryl hydrocarbon receptor (AhR).

Troubleshooting Steps:

  • Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line.

  • Verify Compound Integrity: Use a fresh stock of this compound and ensure it has been stored correctly.

  • Confirm AhR Expression: Check the expression level of AhR in your cell line via Western blot or qPCR.

  • Use a Positive Control: Include a known AhR agonist as a positive control to ensure the experimental setup is working correctly.

Issue 2: No Induction of CHIP Expression

Possible Causes:

  • Insufficient Treatment Time: The duration of this compound treatment may not be long enough to induce a detectable increase in CHIP expression.

  • Problems with Western Blotting: Technical issues with the Western blot protocol can lead to a failure to detect the protein.

  • Inefficient AhR Activation: The AhR signaling pathway may not be efficiently activated in the experimental conditions.

Troubleshooting Steps:

  • Optimize Treatment Time: Perform a time-course experiment to identify the optimal duration for CHIP induction.

  • Validate Western Blot Protocol: Ensure the anti-CHIP antibody is validated and used at the correct dilution. Include positive and negative controls for the Western blot.

  • Assess AhR Pathway Activation: Measure the expression of other AhR target genes, such as CYP1A1, to confirm pathway activation.

Issue 3: High Variability in In Vivo Tumor Growth Studies

Possible Causes:

  • Inconsistent Drug Administration: Variability in the administration of this compound can lead to inconsistent tumor growth inhibition.

  • Tumor Heterogeneity: The inherent heterogeneity of tumors can result in variable responses to treatment.

  • Animal Health: The overall health of the animal models can impact tumor growth and response to therapy.

Troubleshooting Steps:

  • Standardize Administration: Ensure consistent and accurate dosing and administration route for all animals.

  • Increase Sample Size: A larger number of animals per group can help to reduce the impact of individual variability.

  • Monitor Animal Health: Closely monitor the health and well-being of the animals throughout the study.

Quantitative Data Summary

ParameterCell LineValue
IC50 (Cell Proliferation) MCF-785.8 nM
MDA-MB-2314.02 µM
In Vitro Concentration Range 0.001 - 10 µM
In Vitro Incubation Time 24 or 96 hours
In Vivo Dosage 15 mg/kg
In Vivo Administration Subcutaneous injection every 2 days

Key Experimental Protocols

Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.001 to 10 µM) for 24 to 96 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot for CHIP Expression
  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against CHIP overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

YL109_Signaling_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus YL109 This compound AhR AhR YL109->AhR binds ARNT ARNT AhR->ARNT dimerizes HSP90 HSP90 AhR->HSP90 dissociates XRE XRE (Xenobiotic Response Element) ARNT->XRE translocates & binds CHIP_Gene CHIP Gene XRE->CHIP_Gene activates CHIP_mRNA CHIP mRNA CHIP_Gene->CHIP_mRNA transcription CHIP_Protein CHIP Protein CHIP_mRNA->CHIP_Protein translation Tumor_Suppression Tumor Suppression CHIP_Protein->Tumor_Suppression leads to

Caption: this compound Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments Cell_Culture 1. Cell Culture (e.g., MCF-7, MDA-MB-231) Treatment 2. This compound Treatment (Dose & Time Course) Cell_Culture->Treatment Proliferation_Assay 3a. Cell Proliferation Assay (MTT) Treatment->Proliferation_Assay Western_Blot 3b. Western Blot (CHIP, AhR) Treatment->Western_Blot Data_Analysis_vitro 4. Data Analysis (IC50, Protein Levels) Proliferation_Assay->Data_Analysis_vitro Western_Blot->Data_Analysis_vitro Animal_Model 1. Animal Model (Tumor Xenograft) Treatment_vivo 2. This compound Administration Animal_Model->Treatment_vivo Tumor_Measurement 3. Tumor Growth Monitoring Treatment_vivo->Tumor_Measurement Data_Analysis_vivo 4. Data Analysis (Tumor Volume) Tumor_Measurement->Data_Analysis_vivo

how to prevent YL-109 degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of the research compound YL-109 to prevent its degradation. Below you will find frequently asked questions and troubleshooting guides to ensure the stability and integrity of this compound for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound at -20°C in a tightly sealed container, protected from light and moisture. For short-term storage (up to one week), 4°C is acceptable.

Q2: How should I handle this compound upon receiving it?

A2: Upon receipt, equilibrate the vial to room temperature before opening to prevent condensation, which can introduce moisture and accelerate degradation. It is advisable to aliquot the compound into smaller, single-use vials to avoid repeated freeze-thaw cycles.

Q3: Is this compound sensitive to light?

A3: Yes, this compound is photosensitive. Exposure to direct sunlight or strong artificial light can lead to photodegradation. Always store this compound in an amber vial or a container wrapped in aluminum foil. Perform experimental manipulations in a dimly lit environment whenever possible.

Q4: Can I store this compound in solution?

A4: While storing this compound in a solid (lyophilized) form is ideal, solutions can be prepared for immediate use. If short-term storage of a stock solution is necessary, it is recommended to store it at -80°C in an airtight container. The stability of this compound in different solvents can vary; consult the provided stability data table.

Q5: What is the shelf-life of this compound?

A5: When stored as a solid at -20°C and protected from light and moisture, this compound is stable for at least 12 months. For solutions stored at -80°C, the stability is maintained for up to 3 months, although it is best practice to use freshly prepared solutions.

Troubleshooting Guide

Q1: My experimental results with this compound are inconsistent. Could this be due to degradation?

A1: Inconsistent results can be a sign of compound degradation. Review your storage and handling procedures. Ensure that the compound has not been subjected to multiple freeze-thaw cycles, exposure to light, or moisture. Consider performing a quality control check, such as HPLC or LC-MS, to assess the purity of your current stock.

Q2: I observed a color change in my solid this compound sample. What should I do?

A2: A change in color is a strong indicator of chemical degradation. Do not use the discolored sample. Discard it according to your institution's safety protocols and use a fresh, properly stored aliquot for your experiments.

Q3: I suspect my this compound solution has degraded. How can I confirm this?

A3: To confirm degradation in a solution, you can compare its analytical profile (e.g., using HPLC-UV or LC-MS) to that of a freshly prepared solution from a reliable solid stock. The appearance of new peaks or a decrease in the area of the parent peak would suggest degradation.

Quantitative Stability Data

The following table summarizes the stability of this compound under various storage conditions over a 3-month period. The data represents the percentage of intact this compound remaining.

Storage ConditionSolvent1 Month2 Months3 Months
-20°C, DarkSolid>99%>99%>99%
4°C, DarkSolid>99%98%97%
Room Temp, DarkSolid95%90%85%
Room Temp, LightSolid80%65%50%
-80°C, DarkDMSO>99%>99%98%
-20°C, DarkDMSO98%95%91%
4°C, DarkDMSO90%82%73%
-80°C, DarkEthanol99%97%95%
-20°C, DarkEthanol96%91%85%
4°C, DarkPBS (pH 7.4)85%70%55%

Experimental Protocols

Protocol for Assessing this compound Stability

This protocol outlines a typical experiment to determine the stability of this compound under specific conditions.

  • Preparation of this compound Samples:

    • Weigh 1 mg of solid this compound into separate amber glass vials for each condition to be tested.

    • For solution stability, prepare a 10 mM stock solution of this compound in the desired solvent (e.g., DMSO). Aliquot 100 µL of the stock solution into amber glass vials.

  • Storage Conditions:

    • Place the vials under the desired storage conditions (e.g., -20°C, 4°C, room temperature; with and without light exposure).

  • Time Points:

    • At designated time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), retrieve one vial from each storage condition.

  • Sample Analysis:

    • For solid samples, dissolve the contents in a suitable solvent to a known concentration.

    • Analyze all samples by High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • HPLC Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at the wavelength of maximum absorbance for this compound.

  • Data Analysis:

    • Calculate the percentage of intact this compound remaining at each time point by comparing the peak area of this compound to the peak area at time 0.

    • Remaining this compound (%) = (Peak Area at Time X / Peak Area at Time 0) * 100

Visualizations

G cluster_0 Initial Observation cluster_1 Investigation Steps cluster_2 Potential Causes cluster_3 Resolution A Inconsistent Experimental Results or Visual Degradation of this compound B Review Storage Conditions (Temp, Light, Moisture) A->B C Review Handling Procedures (Aliquoting, Freeze-Thaw Cycles) A->C D Perform Quality Control (HPLC, LC-MS) A->D E Improper Storage B->E F Handling Errors C->F G Lot-to-Lot Variability D->G if purity is low on fresh sample H Discard Degraded Stock E->H I Implement Correct Storage and Handling Protocols F->I J Contact Supplier for New Lot and CoA G->J H->I

Caption: Troubleshooting workflow for this compound degradation.

G YL109 This compound ReceptorA Receptor A YL109->ReceptorA inhibits KinaseB Kinase B ReceptorA->KinaseB activates TranscriptionFactorD Transcription Factor D KinaseB->TranscriptionFactorD phosphorylates PhosphataseC Phosphatase C PhosphataseC->TranscriptionFactorD dephosphorylates GeneExpression Target Gene Expression TranscriptionFactorD->GeneExpression promotes

Caption: Hypothetical signaling pathway involving this compound.

Technical Support Center: YL-109 Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding the specific off-target effects of YL-109 is not currently available in publicly accessible scientific literature. Preclinical safety and toxicology studies, including comprehensive off-target profiling and kinase screening, are typically conducted by the manufacturer and may not be publicly disclosed. The information provided below is based on the known on-target mechanism of this compound and general principles of drug discovery to guide researchers in designing their own investigations into potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

A1: this compound is an antitumor agent that functions by inducing the expression of the carboxyl terminus of Hsp70-interacting protein (CHIP), an E3 ubiquitin ligase. This induction is mediated through the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[1][2][3] The upregulation of CHIP has been shown to suppress the growth and metastatic potential of breast cancer cells.[2][3]

Q2: Are there any publicly available data on the off-target kinase activity of this compound?

A2: Based on a comprehensive search of scientific literature, there is no publicly available data from kinome scans or other broad-spectrum kinase inhibitor profiling assays for this compound. Therefore, its kinase selectivity profile is currently unknown.

Q3: What are the potential sources of off-target effects for a molecule like this compound?

A3: Potential off-target effects of this compound could arise from several sources:

  • Aryl Hydrocarbon Receptor (AhR) Signaling: AhR is a ligand-activated transcription factor with pleiotropic effects, meaning it can influence a wide range of biological processes.[4] Activation of AhR can lead to the regulation of genes beyond CHIP, potentially impacting various signaling pathways.

  • Benzothiazole (B30560) Scaffold: this compound contains a benzothiazole core structure. Compounds with this scaffold have been reported to interact with a variety of biological targets, including different kinases and enzymes.[5][6][7]

  • CHIP E3 Ubiquitin Ligase Modulation: While induction of CHIP is the intended on-target effect, alterations in the ubiquitin-proteasome system can have broad, systemic consequences. CHIP itself has multiple substrate proteins, and its overexpression could lead to the degradation of proteins other than the intended cancer-related targets.[1][8][9]

Troubleshooting Unexplained Experimental Results

If you are observing unexpected phenotypes or data in your experiments with this compound that cannot be explained by its known on-target activity, consider the following troubleshooting steps to investigate potential off-target effects.

Issue: Unexpected Cell Viability/Toxicity in a New Cell Line

Potential Cause Troubleshooting/Experimental Suggestion
Cell-line specific AhR expression/activity- Quantify AhR mRNA and protein levels in your cell line. - Perform a luciferase reporter assay using an AhR-responsive element to confirm this compound-mediated AhR activation.
Off-target kinase inhibition- Perform a broad-spectrum kinase inhibitor profiling assay (e.g., KINOMEscan®, Kinobeads®) with this compound to identify potential off-target kinases.[10][11][12]
Unintended pathway modulation- Perform RNA-sequencing or proteomic analysis on cells treated with this compound versus a vehicle control to identify differentially expressed genes or proteins.

Issue: Discrepancy between in vitro and in vivo results

Potential Cause Troubleshooting/Experimental Suggestion
Metabolic activation/inactivation of this compound- Analyze the metabolic stability of this compound in liver microsomes. - Identify potential metabolites using LC-MS/MS and test their activity in vitro.
Off-target effects in other tissues- Conduct preliminary toxicity studies in animal models, including histopathological analysis of major organs.

Experimental Protocols for Investigating Off-Target Effects

The following are generalized protocols that can be adapted to investigate the off-target profile of this compound.

Protocol 1: Kinase Selectivity Profiling (Outsourcing)

Given the specialized nature of kinome scanning, it is recommended to utilize a commercial service.

Objective: To identify potential off-target kinases of this compound.

Methodology:

  • Select a Service Provider: Choose a reputable contract research organization (CRO) that offers kinase profiling services (e.g., DiscoverX KINOMEscan®, Eurofins KinaseProfiler™, Reaction Biology Corporation Kinase Screening).

  • Compound Submission: Synthesize and provide a high-purity sample of this compound to the CRO according to their submission guidelines.

  • Assay Format Selection: Opt for a comprehensive binding assay (e.g., competition binding assay) against a large panel of human kinases (typically >400). Select a concentration for screening, typically 1 µM, to identify initial hits.

  • Data Analysis: The service provider will report the results as percent inhibition or Kd values for each kinase. Analyze the data to identify kinases that show significant binding to this compound.

  • Follow-up: For any identified hits, perform secondary validation assays, such as in vitro enzymatic assays, to confirm inhibitory activity and determine IC50 values.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

Objective: To identify direct protein targets of this compound in a cellular context.

Methodology:

  • Cell Culture and Treatment: Culture your cells of interest to ~80% confluency. Treat the cells with this compound at the desired concentration or a vehicle control for a specified time.

  • Harvest and Lysis: Harvest the cells and lyse them using a suitable buffer to obtain a total cell lysate.

  • Heat Challenge: Aliquot the lysate into separate PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

  • Separation of Soluble and Precipitated Proteins: Centrifuge the heated lysates to pellet the denatured, aggregated proteins. Collect the supernatant containing the soluble proteins.

  • Protein Quantification and Analysis: Quantify the amount of a specific protein of interest in the soluble fraction using Western blotting or quantify global changes using mass spectrometry (MS-CETSA®). A target protein bound to this compound will be stabilized and remain soluble at higher temperatures compared to the unbound protein.

Visualizing Potential Off-Target Mechanisms

The following diagrams illustrate the known on-target pathway and a conceptual workflow for identifying off-target effects.

OnTargetPathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus YL109 This compound AhR_complex AhR-Hsp90-AIP-p23 (Cytoplasmic Complex) YL109->AhR_complex Binds AhR_active Activated AhR AhR_complex->AhR_active Conformational Change & Translocation AhR_ARNT AhR-ARNT Heterodimer AhR_active->AhR_ARNT Dimerizes with ARNT ARNT ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) in CHIP Promoter AhR_ARNT->XRE Binds to CHIP_mRNA CHIP mRNA XRE->CHIP_mRNA Induces Transcription CHIP_protein CHIP Protein (E3 Ligase) CHIP_mRNA->CHIP_protein Translation Oncogenic_Proteins Oncogenic Proteins CHIP_protein->Oncogenic_Proteins Targets Degradation Proteasomal Degradation Oncogenic_Proteins->Degradation Ubiquitination

Caption: On-target signaling pathway of this compound.

OffTargetWorkflow YL109 This compound BroadScreen Broad-Spectrum Off-Target Screen YL109->BroadScreen KinomeScan Kinome Scan BroadScreen->KinomeScan CETSA CETSA BroadScreen->CETSA Proteomics Comparative Proteomics BroadScreen->Proteomics Hit_ID Putative Off-Target 'Hits' Identified KinomeScan->Hit_ID CETSA->Hit_ID Proteomics->Hit_ID Validation Hit Validation Hit_ID->Validation Enzymatic_Assay In Vitro Enzymatic Assays (e.g., IC50 determination) Validation->Enzymatic_Assay Cellular_Assay Cell-Based Target Engagement & Phenotypic Assays Validation->Cellular_Assay Confirmation Off-Target Confirmed Enzymatic_Assay->Confirmation Cellular_Assay->Confirmation

Caption: Experimental workflow for identifying off-target effects.

References

Technical Support Center: YL-109 Delivery and Uptake Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support resource provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel PI3K inhibitor, YL-109. Our aim is to help you refine delivery methods for enhanced cellular uptake and experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of Phosphoinositide 3-kinase (PI3K). By blocking PI3K, this compound effectively prevents the phosphorylation of PIP2 to PIP3, leading to the downstream inhibition of the Akt/mTOR signaling cascade. This pathway is critical for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

Q2: We are observing low cytotoxicity in our cancer cell lines even at high concentrations of this compound. What could be the issue?

A2: This is a common issue that can stem from several factors:

  • Poor Cellular Uptake: this compound is hydrophobic, which can lead to poor solubility in aqueous cell culture media and limit its ability to cross the cell membrane. Consider using a specialized delivery vehicle.

  • Cell Line Resistance: The selected cell lines may have mutations downstream of PI3K (e.g., in Akt or mTOR) or may utilize redundant signaling pathways for survival, rendering them less sensitive to PI3K inhibition.

  • Drug Degradation: this compound may be unstable in your specific cell culture medium or under your incubation conditions (e.g., light or temperature sensitivity).

Q3: What are the recommended starting concentrations for in vitro experiments?

A3: For initial cell-based assays, we recommend a dose-response experiment ranging from 10 nM to 10 µM. The optimal concentration will be cell-line dependent. We advise performing a cell viability assay (e.g., MTS or Annexin V staining) to determine the IC50 value for your specific model system.

Q4: Can this compound be used for in vivo studies?

A4: Yes, this compound has been formulated for in vivo use. However, due to its low aqueous solubility, a formulation vehicle is required. Common options include solutions containing DMSO, PEG300, and Tween® 80. We recommend conducting preliminary pharmacokinetic and toxicology studies to determine the optimal dosing regimen and vehicle for your animal model.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Inconsistent Results in Cell-Based Assays

Users sometimes report significant variability between replicate wells or between experiments.

  • Root Cause Analysis:

    • This compound Aggregation: Due to its hydrophobicity, this compound can precipitate or form aggregates in aqueous media, leading to non-uniform dosing in multi-well plates.

    • Incomplete Solubilization: The initial stock solution of this compound in DMSO may not have been fully dissolved or may have precipitated upon dilution into aqueous media.

    • Cell Plating Inconsistency: Uneven cell density across wells will lead to variable responses to the drug.

  • Solutions:

    • Improve Solubilization: Ensure the this compound DMSO stock is fully dissolved by gentle vortexing and brief warming (37°C). When diluting into media, add the stock solution dropwise while vortexing the media to prevent precipitation.

    • Use a Carrier: Consider formulating this compound with a carrier like 2-hydroxypropyl-β-cyclodextrin (HPβCD) to improve solubility and stability in culture media.

    • Verify Cell Plating: Use an automated cell counter to ensure consistent cell numbers are plated in each well. Allow cells to adhere and distribute evenly for 12-24 hours before adding the compound.

Issue 2: Poor Bioavailability in Animal Models

Researchers may observe low plasma concentrations and minimal tumor growth inhibition in vivo.

  • Root Cause Analysis:

    • Suboptimal Formulation: The delivery vehicle may not be effectively solubilizing this compound, leading to precipitation at the injection site and poor absorption.

    • Rapid Metabolism: this compound may be subject to rapid first-pass metabolism in the liver, reducing the amount of active compound that reaches systemic circulation.

    • Route of Administration: The chosen route (e.g., oral gavage) may not be optimal for the formulation, leading to low absorption.

  • Solutions:

    • Optimize Formulation: Test alternative formulations. Liposomal encapsulation or nanoparticle-based delivery systems can protect this compound from degradation and improve its pharmacokinetic profile.

    • Consider Alternative Routes: If oral bioavailability is low, consider intraperitoneal (IP) or intravenous (IV) injection to bypass first-pass metabolism.

    • Pharmacokinetic Analysis: Perform a pilot pharmacokinetic study to compare different formulations and administration routes. Measure key parameters like Cmax, Tmax, and AUC (Area Under the Curve).

Data and Protocols

Comparative Efficacy of this compound Formulations

The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in different formulations against the MCF-7 breast cancer cell line after a 72-hour incubation period.

FormulationIC50 (nM)Standard Deviation
This compound in 0.1% DMSO850± 95
This compound + 2-hydroxypropyl-β-cyclodextrin120± 25
This compound Liposomal Formulation45± 12
Pharmacokinetic Parameters of this compound Formulations in Mice

This table presents key pharmacokinetic parameters following a single 10 mg/kg intraperitoneal (IP) injection in BALB/c mice.

FormulationCmax (ng/mL)Tmax (hours)AUC (ng·h/mL)
This compound in DMSO/PEG3002102950
This compound Liposomal Formulation98047600

Experimental Protocols

Protocol 1: Western Blot for PI3K Pathway Inhibition

This protocol is used to verify that this compound is inhibiting its intended target in cells.

  • Cell Treatment: Plate cells (e.g., MCF-7) and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 0, 50, 100, 250 nM) for 2-4 hours.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate. A decrease in the phospho-Akt signal relative to total Akt indicates successful target inhibition.

Visualizations

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates YL109 This compound YL109->PI3K Inhibits PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Troubleshooting_Tree start Inconsistent In Vitro Results? check_sol Check this compound Solubility start->check_sol Yes check_cells Verify Cell Plating Density start->check_cells visible_precip Visible Precipitate in Media? check_sol->visible_precip use_counter Solution: Use Automated Cell Counter check_cells->use_counter use_carrier Solution: Use Solubility Enhancer (e.g., Cyclodextrin, Liposome) visible_precip->use_carrier Yes re_dissolve Solution: Re-dissolve Stock (Vortex, Warm) visible_precip->re_dissolve No

Technical Support Center: YL-109 & Primary Cell Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the cytotoxic effects of YL-109 in primary cell cultures. Given that this compound has been primarily characterized in cancer cell lines, this resource offers a framework for determining optimal, minimally-toxic concentrations and conditions for your specific primary cell experiments.

Troubleshooting Guide

Encountering high cytotoxicity or unexpected results when using this compound with primary cells can be a common challenge. This guide addresses specific issues in a question-and-answer format to help you troubleshoot your experiments.

IssuePossible Cause(s)Recommended Solution(s)
High Cell Death Even at Low this compound Concentrations Primary Cell Sensitivity: Primary cells are generally more sensitive to chemical compounds than immortalized cell lines.[1] Solvent Toxicity: The solvent for this compound (e.g., DMSO) may be at a toxic concentration. Inappropriate Seeding Density: Too low or too high cell density can increase susceptibility to stress.Extensive Dose-Response: Test a wider, lower range of this compound concentrations (e.g., starting from picomolar or nanomolar ranges). Solvent Control: Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your specific primary cells (typically <0.1% for DMSO).[2] Include a vehicle-only control. Optimize Seeding Density: Perform a preliminary experiment to determine the optimal seeding density for your primary cells under your specific experimental conditions.[3]
Inconsistent Results Between Experiments Primary Cell Variability: Primary cells from different donors or even different passages can exhibit significant variability.[1] Compound Stability: this compound may degrade with improper storage or handling. Variations in Protocol: Minor deviations in incubation times, media changes, or cell handling can impact results.Standardize Cell Source and Passage: Use primary cells from the same donor and within a narrow passage range for a set of experiments. Proper Compound Handling: Aliquot this compound stock solutions to avoid repeated freeze-thaw cycles and store as recommended by the manufacturer. Maintain Consistent Protocols: Adhere strictly to your established experimental protocol for all replicates and experiments.
No Observable Effect of this compound Sub-optimal Concentration: The concentrations tested may be too low to elicit a response in your specific primary cell type. Short Incubation Time: The duration of exposure to this compound may be insufficient to induce a measurable biological effect. Cell Resistance: The targeted signaling pathway may not be active or responsive in your primary cell type.Expand Concentration Range: Test higher concentrations of this compound in a systematic manner. Time-Course Experiment: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time for observing an effect. Pathway Analysis: Confirm the expression and activity of the aryl hydrocarbon receptor (AhR) and CHIP ubiquitin ligase in your primary cells.
Altered Cell Morphology Cellular Stress: Changes in cell shape, adherence, or size can be early indicators of cytotoxicity. Differentiation or Senescence: this compound, through its mechanism of action, might be inducing differentiation or senescence rather than acute toxicity.Lower this compound Concentration: Reduce the concentration of this compound to a level that does not induce significant morphological changes. Senescence/Differentiation Assays: Use specific markers (e.g., β-galactosidase for senescence, cell-type-specific differentiation markers) to investigate these alternative cellular fates.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an antitumor agent that activates the aryl hydrocarbon receptor (AhR) signaling pathway.[4] This leads to the induction of the carboxyl terminus of Hsp70-interacting protein (CHIP), an E3 ubiquitin ligase.[4] In normal cells, CHIP is involved in protein quality control, immunity, and inflammation.[4][5][6][7][8]

Q2: Are there known IC50 values for this compound in primary cells?

A2: Currently, published IC50 values for this compound are for cancer cell lines, such as MCF-7 (85.8 nM) and MDA-MB-231 (4.02 µM) breast cancer cells.[4] There is no specific cytotoxicity data available for primary cells. Therefore, it is crucial to perform a dose-response study to determine the IC50 for your specific primary cell type.

Q3: What is a good starting concentration range for testing this compound in primary cells?

A3: Given the lack of data for primary cells and their higher sensitivity, it is advisable to start with a broad concentration range, spanning several orders of magnitude below the reported IC50 values for cancer cell lines. A starting range of 10 pM to 10 µM is recommended for initial dose-response experiments.

Q4: What controls should I include in my experiments?

A4: To ensure the validity of your results, the following controls are essential:

  • Untreated Control: Primary cells cultured in media alone.

  • Vehicle Control: Primary cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.

  • Positive Control (for cytotoxicity assay): A known cytotoxic compound to ensure the assay is working correctly.

Q5: How can I assess the cytotoxicity of this compound in my primary cell cultures?

A5: Several methods can be used to measure cytotoxicity. A common and straightforward method is the MTT assay, which measures metabolic activity. Other options include the LDH release assay (measures membrane integrity), trypan blue exclusion (measures cell viability), and assays that measure apoptosis (e.g., caspase activity or Annexin V staining).

Experimental Protocols

Protocol 1: Determining the Optimal Seeding Density for Primary Cells
  • Cell Preparation: Culture your primary cells according to your standard protocol.

  • Seeding: In a 96-well plate, seed the cells in triplicate at a range of densities (e.g., 2,500, 5,000, 10,000, 20,000, and 40,000 cells per well).

  • Incubation: Incubate the plate for the intended duration of your this compound experiment (e.g., 48 hours).

  • Analysis: At the end of the incubation period, assess the cell confluency using a microscope. The optimal seeding density is one that results in 70-80% confluency at the time of assay.

Protocol 2: Dose-Response Cytotoxicity Assay using MTT
  • Cell Seeding: Plate your primary cells in a 96-well plate at the optimal seeding density determined in Protocol 1 and allow them to adhere overnight.

  • This compound Preparation: Prepare a serial dilution of this compound in your complete cell culture medium. A suggested range is from 10 pM to 10 µM. Also, prepare a vehicle control with the highest concentration of solvent used.

  • Treatment: Remove the old media from the cells and add the media containing the different concentrations of this compound, the vehicle control, and an untreated control.

  • Incubation: Incubate the plate for your desired time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of a blank well (media only) from all readings.

    • Normalize the data to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Visualizations

YL109_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus YL109 This compound AhR_complex AhR Complex (AhR, Hsp90, etc.) YL109->AhR_complex Binds AhR_active Activated AhR AhR_complex->AhR_active Conformational Change AhR_ARNT AhR-ARNT Heterodimer AhR_active->AhR_ARNT Dimerizes with cluster_nucleus cluster_nucleus AhR_active->cluster_nucleus Translocation ARNT ARNT ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binds to CHIP_gene CHIP Gene XRE->CHIP_gene Activates Transcription CHIP_mRNA CHIP mRNA CHIP_gene->CHIP_mRNA Transcription CHIP_protein CHIP Protein (E3 Ligase) CHIP_mRNA->CHIP_protein Translation Protein_Degradation Protein Degradation CHIP_protein->Protein_Degradation Leads to cluster_cytoplasm cluster_cytoplasm CHIP_protein->cluster_cytoplasm Translocation

Caption: this compound Signaling Pathway.

Cytotoxicity_Workflow start Start protocol1 Protocol 1: Determine Optimal Seeding Density start->protocol1 seed_cells Seed Primary Cells at Optimal Density protocol1->seed_cells prepare_yl109 Prepare this compound Serial Dilutions seed_cells->prepare_yl109 treat_cells Treat Cells with this compound and Controls prepare_yl109->treat_cells incubate Incubate for Desired Duration (e.g., 24, 48, 72h) treat_cells->incubate assay Perform Cytotoxicity Assay (e.g., MTT) incubate->assay analyze Analyze Data and Determine IC50 assay->analyze end End analyze->end

Caption: Experimental Workflow for Cytotoxicity Assessment.

Troubleshooting_Logic start High Cytotoxicity Observed? check_solvent Is Solvent Control Also Toxic? start->check_solvent Yes end Proceed with Optimized Conditions start->end No check_conc Are You Using the Lowest Concentration? check_solvent->check_conc No reduce_solvent Reduce Solvent Concentration (e.g., <0.1% DMSO) check_solvent->reduce_solvent Yes lower_yl109 Lower this compound Concentration Range check_conc->lower_yl109 No optimize_seeding Optimize Cell Seeding Density check_conc->optimize_seeding Yes reduce_solvent->end lower_yl109->end check_handling Review Cell Handling Procedures optimize_seeding->check_handling check_handling->end

Caption: Troubleshooting Logic for High Cytotoxicity.

References

Validation & Comparative

Unveiling YL-109: A Promising New Therapeutic Candidate for Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the relentless pursuit of more effective cancer therapies, the experimental drug YL-109 has emerged as a significant contender, demonstrating notable therapeutic potential in preclinical studies against breast cancer. This guide offers a comprehensive comparison of this compound with current and emerging treatments, supported by available experimental data, to provide researchers, scientists, and drug development professionals with a thorough understanding of its standing in the evolving landscape of oncology.

At a Glance: this compound vs. The Field

This compound, a novel small molecule inhibitor, has shown promise in its ability to suppress tumor growth and metastasis in breast cancer models. Its unique mechanism of action sets it apart from many existing therapies. The following tables summarize the comparative preclinical data of this compound against standard-of-care and emerging therapies for triple-negative breast cancer (TNBC), a particularly aggressive subtype of breast cancer.

Compound Target/Mechanism of Action Cell Line IC50
This compound Induces CHIP expression via AhR signalingMCF-785.8 nM[1][2]
MDA-MB-231 (TNBC)4.02 µM[1][2]
Sacituzumab Govitecan Antibody-drug conjugate targeting Trop-2MDA-MB-231 (TNBC)Data not readily available in preclinical context
Pembrolizumab PD-1 inhibitor (Immunotherapy)Not applicable (targets immune cells)Not applicable
Olaparib PARP inhibitorBRCA-mutant cell linesVaries by cell line
Compound Model Dose/Schedule Tumor Growth Inhibition Metastasis Inhibition
This compound Mouse xenograft (MCF-7 & MDA-MB-231)15 mg/kg, s.c., every 2 daysSignificant tumor growth suppression[3]Significantly reduced lung metastasis[3]
Sacituzumab Govitecan Mouse xenograft (TNBC)VariousDose-dependent tumor growth inhibitionData not readily available
Pembrolizumab Mouse xenograft (TNBC)VariousVariable, often used in combinationData not readily available
Olaparib Mouse xenograft (BRCA-mutant TNBC)VariousSignificant tumor growth inhibitionData not readily available

Deep Dive: The Science Behind this compound

This compound's therapeutic effect is rooted in its ability to modulate the Aryl Hydrocarbon Receptor (AhR) signaling pathway. By activating AhR, this compound induces the expression of the E3 ubiquitin ligase CHIP (Carboxyl terminus of Hsp70-Interacting Protein). Elevated CHIP levels, in turn, lead to the degradation of oncoproteins, thereby inhibiting cancer cell proliferation, motility, and invasion.[1][4][5]

YL109_Mechanism cluster_cell Cancer Cell YL109 This compound AhR AhR YL109->AhR activates ARNT ARNT AhR->ARNT dimerizes with CHIP_gene CHIP Gene ARNT->CHIP_gene binds to promoter CHIP_protein CHIP Protein CHIP_gene->CHIP_protein induces expression Oncoproteins Oncoproteins CHIP_protein->Oncoproteins targets for ubiquitination Degradation Degradation Oncoproteins->Degradation Inhibition Inhibition of Tumor Progression Degradation->Inhibition

Caption: Mechanism of action of this compound in breast cancer cells.

Head-to-Head: this compound in the Context of Current Therapies

Standard of Care: For triple-negative breast cancer, the current standard of care often involves a multi-pronged attack using chemotherapy, immunotherapy, and surgery. Chemotherapeutic agents like anthracyclines and taxanes are mainstays. The immunotherapy drug, Pembrolizumab, which blocks the PD-1 receptor on T-cells to enhance the anti-tumor immune response, has shown significant benefit in combination with chemotherapy for early-stage TNBC.

Emerging Therapies: The landscape of TNBC treatment is rapidly evolving with the introduction of targeted therapies. Sacituzumab govitecan, an antibody-drug conjugate, delivers a cytotoxic payload directly to tumor cells expressing the Trop-2 receptor. For patients with BRCA mutations, PARP inhibitors like Olaparib have proven effective by exploiting deficiencies in DNA repair mechanisms.

Compared to these established and emerging therapies, this compound offers a distinct mechanism of action that does not rely on immune checkpoint inhibition, specific cell surface receptor expression, or DNA repair deficiencies. This suggests that this compound could have potential as a monotherapy or in combination with other agents, potentially overcoming resistance mechanisms that limit the efficacy of other treatments.

Experimental Protocols at a Glance

The promising data for this compound is backed by rigorous preclinical testing. Below are summaries of the key experimental methodologies employed.

Cell Viability Assay (MTT Assay)

This assay is fundamental to assessing the cytotoxic effects of a compound on cancer cells.

MTT_Assay_Workflow start Seed breast cancer cells in 96-well plates treat Treat with varying concentrations of this compound start->treat incubate Incubate for a defined period (e.g., 96h) treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate to allow formazan (B1609692) formation add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read Measure absorbance at 570 nm solubilize->read

Caption: Workflow for the MTT-based cell viability assay.

Methodology:

  • Breast cancer cell lines (MCF-7 and MDA-MB-231) are seeded in 96-well plates.

  • Cells are treated with a range of concentrations of this compound and incubated for 96 hours.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert the water-soluble MTT into an insoluble purple formazan.

  • A solubilization solution is added to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

In Vivo Xenograft Model

To assess the anti-tumor efficacy of this compound in a living organism, a mouse xenograft model is utilized.

Xenograft_Model_Workflow cluster_treatment Treatment Phase start Implant human breast cancer cells into mice tumor_growth Allow tumors to reach a palpable size start->tumor_growth randomize Randomize mice into treatment and control groups tumor_growth->randomize treat Administer this compound (15 mg/kg) or vehicle control randomize->treat monitor Monitor tumor volume and body weight regularly treat->monitor end Euthanize mice and analyze tumors monitor->end

Caption: Experimental workflow for the in vivo xenograft model.

Methodology:

  • Human breast cancer cells (MCF-7 or MDA-MB-231) are injected subcutaneously into immunocompromised mice.

  • Once tumors reach a predetermined size, mice are randomly assigned to a treatment group (receiving this compound) or a control group (receiving a vehicle solution).

  • This compound (15 mg/kg) is administered subcutaneously every two days.[3]

  • Tumor volume and the body weight of the mice are measured regularly to assess treatment efficacy and toxicity.

  • At the end of the study, mice are euthanized, and tumors are excised for further analysis, including assessment of metastasis to other organs like the lungs.[3]

The Path Forward for this compound

The preclinical data for this compound are compelling, positioning it as a novel therapeutic candidate for breast cancer, particularly for difficult-to-treat subtypes like TNBC. Its unique mechanism of action offers the potential to address unmet medical needs and overcome existing treatment challenges. Further investigation, including more extensive preclinical toxicology studies and eventually well-designed clinical trials, will be crucial to fully validate its therapeutic potential and determine its place in the clinical management of breast cancer.

Disclaimer: this compound is an experimental drug and is not approved for clinical use. The information provided in this guide is for research and informational purposes only.

References

YL-109 Demonstrates Favorable Preclinical Anti-Tumor Activity Compared to Standard-of-Care Doxorubicin in Breast Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A comparative analysis of preclinical data suggests that YL-109, a novel anti-tumor agent, exhibits promising efficacy in inhibiting the growth and invasive potential of breast cancer cells, positioning it as a candidate for further investigation. When evaluated against doxorubicin (B1662922), a long-standing standard-of-care chemotherapy for breast cancer, particularly triple-negative breast cancer, this compound shows comparable in vitro potency in specific cell lines and a distinct mechanism of action that may offer a favorable safety profile.

This report provides a comprehensive comparison of this compound and doxorubicin, summarizing key experimental data, detailing the methodologies of pivotal studies, and visualizing the distinct signaling pathways through which these compounds exert their anti-cancer effects. This guide is intended for researchers, scientists, and professionals in the field of drug development to objectively assess the preclinical performance of this compound.

In Vitro Efficacy: A Comparative Look

This compound has demonstrated significant dose-dependent inhibitory effects on the proliferation of both hormone receptor-positive (MCF-7) and triple-negative (MDA-MB-231) breast cancer cell lines. An indirect comparison with publicly available data for doxorubicin reveals that this compound exhibits a lower IC50 value in MCF-7 cells, suggesting higher potency in this cell line. In MDA-MB-231 cells, the IC50 of this compound is higher than some reported values for doxorubicin, indicating that its relative potency may be cell-line dependent.

CompoundCell LineIC50
This compoundMCF-785.8 nM[1]
This compoundMDA-MB-2314.02 µM[1]
DoxorubicinMCF-7~400 nM - 8306 nM
DoxorubicinMDA-MB-231~6602 nM[2]

In Vivo Tumor Growth Inhibition

In a preclinical mouse xenograft model utilizing MDA-MB-231 cells, this compound administered via subcutaneous injection demonstrated the ability to suppress tumor growth. While direct head-to-head in vivo studies with doxorubicin are not yet available, historical data on doxorubicin in similar models provide a benchmark for its anti-tumor activity.

CompoundAnimal ModelCell LineDosing RegimenTumor Growth Inhibition
This compoundMouseMDA-MB-23115 mg/kg; s.c. every 2 days[1]Suppressed tumor growth[1]
DoxorubicinMouseMDA-MB-23110 mg/kg; i.p. once per weekSignificantly suppressed tumor growth

Distinct Mechanisms of Action

This compound and doxorubicin combat breast cancer through fundamentally different molecular pathways. This divergence in mechanism may have implications for their efficacy across different breast cancer subtypes and their potential side-effect profiles.

This compound: Inducing CHIP-Mediated Tumor Suppression

This compound's anti-tumor activity is mediated through the aryl hydrocarbon receptor (AhR) signaling pathway. By binding to AhR, this compound initiates a cascade that leads to the increased expression of the carboxyl terminus of Hsp70-interacting protein (CHIP), a ubiquitin ligase. CHIP, in turn, is known to suppress the tumorigenic and metastatic potential of breast cancer cells by targeting oncogenic proteins for degradation.

YL109_Pathway This compound Signaling Pathway YL109 This compound AhR AhR YL109->AhR Binds to CHIP_Gene CHIP Gene AhR->CHIP_Gene Activates Transcription CHIP_Protein CHIP Protein CHIP_Gene->CHIP_Protein Translation Oncogenic_Proteins Oncogenic Proteins CHIP_Protein->Oncogenic_Proteins Targets for Ubiquitination Degradation Degradation Oncogenic_Proteins->Degradation Tumor_Suppression Tumor Suppression Degradation->Tumor_Suppression

Caption: this compound activates the AhR pathway to induce CHIP protein expression.

Doxorubicin: A Multi-pronged Attack on Cancer Cells

Doxorubicin, an anthracycline antibiotic, employs a multi-faceted approach to kill cancer cells. Its primary mechanisms include intercalating into DNA, which inhibits DNA replication and transcription, and inhibiting topoisomerase II, an enzyme crucial for DNA repair. Additionally, doxorubicin generates reactive oxygen species (ROS), which cause widespread cellular damage.

Doxorubicin_Pathway Doxorubicin Mechanism of Action Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalates Topo_II Topoisomerase II Doxorubicin->Topo_II Inhibits ROS Reactive Oxygen Species Doxorubicin->ROS Generates DNA_Damage DNA Damage DNA->DNA_Damage Topo_II->DNA_Damage ROS->DNA_Damage Cell_Death Cell Death DNA_Damage->Cell_Death

Caption: Doxorubicin induces cancer cell death through multiple mechanisms.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this comparison.

In Vitro Cell Proliferation Assay

Cell_Proliferation_Workflow Cell Proliferation Assay Workflow start Seed breast cancer cells (MCF-7 or MDA-MB-231) in 96-well plates treat Treat cells with varying concentrations of this compound or Doxorubicin start->treat incubate Incubate for 48-96 hours treat->incubate mtt Add MTT reagent and incubate incubate->mtt solubilize Add solubilization solution (e.g., DMSO) mtt->solubilize read Measure absorbance at 570 nm solubilize->read calculate Calculate cell viability and IC50 values read->calculate

Caption: Workflow for determining the in vitro cytotoxicity of test compounds.

Methodology:

  • Cell Seeding: Breast cancer cells (MCF-7 or MDA-MB-231) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of either this compound or doxorubicin. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a period of 48 to 96 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay: Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated for a further 2-4 hours. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.

  • Solubilization: A solubilization solution, such as DMSO, is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

In Vivo Xenograft Tumor Model

Xenograft_Workflow Xenograft Model Workflow start Inject MDA-MB-231 cells subcutaneously into immunodeficient mice monitor Monitor tumor growth until tumors reach a palpable size start->monitor randomize Randomize mice into treatment and control groups monitor->randomize treat Administer this compound, Doxorubicin, or vehicle control randomize->treat measure Measure tumor volume and body weight regularly treat->measure end Euthanize mice and excise tumors for further analysis measure->end

Caption: Experimental workflow for in vivo evaluation of anti-tumor efficacy.

Methodology:

  • Cell Implantation: A suspension of MDA-MB-231 human breast cancer cells is injected subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: The mice are monitored regularly, and tumor dimensions are measured with calipers once the tumors become palpable. Tumor volume is calculated using the formula: (length × width²) / 2.

  • Randomization and Treatment: Once the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomly assigned to different treatment groups: vehicle control, this compound, or doxorubicin. The compounds are administered according to the specified dosing regimen and route of administration.

  • Efficacy Assessment: Tumor volume and the body weight of the mice are measured at regular intervals throughout the study to assess the efficacy and toxicity of the treatments.

  • Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analyses such as histopathology or biomarker studies.

Conclusion

The preclinical data for this compound suggests it is a promising anti-tumor agent with a distinct mechanism of action compared to the standard-of-care chemotherapeutic, doxorubicin. Its potent in vitro activity in certain breast cancer cell lines and its ability to suppress tumor growth in vivo warrant further investigation. Direct comparative studies are necessary to fully elucidate the relative efficacy and safety of this compound. The unique signaling pathway targeted by this compound may offer a novel therapeutic strategy for breast cancer, potentially with a different spectrum of activity and a more favorable side-effect profile than traditional chemotherapy. These findings encourage continued research and development of this compound as a potential new treatment for breast cancer.

References

Confirming YL-109 Target Engagement In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to confirm the in vivo target engagement of YL-109, an antitumor agent that induces the expression of the E3 ubiquitin ligase CHIP (Carboxyl terminus of Hsp70-interacting protein) through the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[1] Understanding and quantifying the direct interaction of this compound with its target, AhR, and the subsequent downstream effects in a living organism is crucial for its preclinical and clinical development.

This document outlines key experimental approaches, provides detailed methodologies, and compares this compound with other known AhR modulators, supported by experimental data.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the this compound signaling pathway and a general workflow for confirming in vivo target engagement.

cluster_0 Cytoplasm cluster_1 Nucleus This compound This compound AhR_complex AhR-HSP90-XAP2 This compound->AhR_complex Binding Activated_AhR This compound-AhR-ARNT AhR_complex->Activated_AhR Translocation DRE DRE (on CHIP promoter) Activated_AhR->DRE Binding CHIP_mRNA CHIP mRNA DRE->CHIP_mRNA Transcription CHIP_Protein CHIP Protein CHIP_mRNA->CHIP_Protein Translation Antitumor_Effects Antitumor Effects CHIP_Protein->Antitumor_Effects Leads to cluster_methods Analytical Methods Animal_Treatment Animal Treatment (e.g., mouse with this compound) Tissue_Harvest Tissue Harvest (e.g., liver, tumor) Animal_Treatment->Tissue_Harvest Analysis Analysis of Target Engagement Tissue_Harvest->Analysis qPCR qPCR (CYP1A1, CHIP mRNA) Analysis->qPCR Western_Blot Western Blot / IHC (AhR, CHIP protein) Analysis->Western_Blot ChIP_Seq ChIP-Seq (AhR binding to DRE) Analysis->ChIP_Seq Reporter_Assay In Vivo Reporter Assay (Luciferase Imaging) Analysis->Reporter_Assay

References

YL-109: A Head-to-Head Comparison with Other Inhibitors in Breast Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

YL-109, a novel benzothiazole (B30560) derivative, has emerged as a promising anti-tumor agent, particularly in the context of breast cancer. Its unique mechanism of action, involving the induction of the E3 ubiquitin ligase CHIP (Carboxyl terminus of Hsp70-interacting protein) via the Aryl Hydrocarbon Receptor (AhR) signaling pathway, sets it apart from many conventional cancer therapeutics. This guide provides an objective, data-driven comparison of this compound with other relevant inhibitors, offering insights into its performance and potential applications in oncology research.

Performance Comparison of this compound and Other Inhibitors

The following tables summarize the in vitro efficacy of this compound and other selected inhibitors targeting related pathways in breast cancer cell lines. It is important to note that the data presented here are compiled from different studies and, therefore, direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Comparison of IC50 Values of this compound and Other Inhibitors in Breast Cancer Cell Lines

InhibitorTarget/MechanismCell LineIC50 ValueCitation
This compound AhR Agonist / CHIP InducerMCF-7 (ER+)85.8 nM[1][2]
MDA-MB-231 (TNBC)4.02 µM[1][2]
HeLa2.86 µM[3]
Aminoflavone (AF) AhR AgonistMDA-MB-468 (TNBC)GI50: 7.4-10.7 nM[4]
Cal51 (TNBC)GI50: 4.8-34.8 nM[4]
β-Naphthoflavone AhR AgonistMCF-7 (ER+)Inhibits proliferation[5][6]
MDA-MB-231 (TNBC)No significant inhibition[5][6]
MS.001 CHIP E3 Ligase InhibitorN/A (Biochemical Assay)3.3 µM (Ubiquitin ligase activity)[7][8]

Note: ER+ (Estrogen Receptor-positive), TNBC (Triple-Negative Breast Cancer). GI50 refers to the concentration for 50% growth inhibition.

Signaling and Experimental Workflow Diagrams

To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated using the DOT language.

YL_109_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cytoplasm2 Cytoplasm YL109 This compound AhR_complex AhR Complex (AhR-Hsp90-XAP2-p23) YL109->AhR_complex Binds AhR_active Activated AhR AhR_complex->AhR_active Conformational Change & Dissociation AhR_ARNT_dimer AhR-ARNT Heterodimer AhR_active->AhR_ARNT_dimer Nuclear Translocation & Dimerization ARNT ARNT ARNT->AhR_ARNT_dimer XRE Xenobiotic Response Element (XRE) AhR_ARNT_dimer->XRE Binds CHIP_gene CHIP Gene XRE->CHIP_gene Promotes Transcription CHIP_mRNA CHIP mRNA CHIP_gene->CHIP_mRNA CHIP_protein CHIP Protein (E3 Ubiquitin Ligase) CHIP_mRNA->CHIP_protein Translation Oncogenic_proteins Oncogenic Proteins CHIP_protein->Oncogenic_proteins Ubiquitination Proteasome Proteasomal Degradation Oncogenic_proteins->Proteasome Experimental_Workflow cluster_invitro In Vitro Assays start Breast Cancer Cell Lines (MCF-7, MDA-MB-231) treatment Treatment with This compound & Comparators start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability western Western Blot (CHIP, AhR expression) treatment->western luciferase AhR Reporter Assay treatment->luciferase ic50 IC50 Determination viability->ic50

References

Independent Verification of YL-109 Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-tumor agent YL-109 with other alternatives, supported by experimental data. The information is intended to assist researchers, scientists, and drug development professionals in evaluating the potential of this compound as a therapeutic candidate for breast cancer.

Overview of this compound

This compound (2-(4-Hydroxy-3-methoxyphenyl)-benzothiazole) is an experimental anti-tumor agent that has demonstrated significant activity against breast cancer cells. Its primary mechanism of action involves the induction of the E3 ubiquitin ligase, carboxyl terminus of Hsp70-interacting protein (CHIP), through the activation of the aryl hydrocarbon receptor (AhR) signaling pathway. This induction of CHIP has been shown to suppress tumor growth and the metastatic potential of breast cancer cells.

Comparative Performance Data

The following tables summarize the in vitro cytotoxic activity of this compound in comparison to standard-of-care chemotherapeutic agents and other experimental benzothiazole (B30560) derivatives in two common breast cancer cell lines: MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative).

Table 1: IC50 Values (µM) for this compound and Standard Chemotherapeutic Agents

CompoundMCF-7 (ER+)MDA-MB-231 (TNBC)
This compound 0.0858 4.02
Doxorubicin1 - 4[1]1 - 6.602[1][2]
Paclitaxel0.0035 - 3.5[3][4]0.0126 - 0.3[3][5]
Tamoxifen (B1202)10.045 - 27[6][7]18 - 2230[6][7]

Table 2: IC50 Values (µM) for this compound and Other Experimental Benzothiazole Derivatives

CompoundMCF-7 (ER+)MDA-MB-231 (TNBC)
This compound 0.0858 4.02
2-(4-aminophenyl)benzothiazole (CJM 126)Potent in nM range[8][9]Potent in nM range[8][9]
N-(benzo[d]thiazol-2-yl)-2-((4-methoxybenzyl)amino)-2-thioxoacetamide (1c)~9.6[10]-
XC-591-Significant anti-cancer activity[11][12]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for assessing its anti-cancer properties.

YL109_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus YL-109_ext This compound YL-109_int This compound YL-109_ext->YL-109_int AhR_HSP90 AhR-HSP90 Complex YL-109_int->AhR_HSP90 Binds AhR AhR AhR_nuc AhR AhR->AhR_nuc Translocation HSP90 HSP90 AhR_HSP90->AhR Dissociation AhR_ARNT AhR-ARNT Complex AhR_nuc->AhR_ARNT ARNT ARNT ARNT->AhR_ARNT XRE XRE (on CHIP gene) AhR_ARNT->XRE Binds to CHIP_mRNA CHIP mRNA XRE->CHIP_mRNA Transcription CHIP_Protein CHIP Protein (E3 Ubiquitin Ligase) CHIP_mRNA->CHIP_Protein Translation Tumor_Suppression Tumor Suppression (Inhibition of cell growth, invasion, and stemness) CHIP_Protein->Tumor_Suppression Leads to Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis start Breast Cancer Cell Lines (MCF-7, MDA-MB-231) treatment Treatment with this compound (Varying Concentrations) start->treatment proliferation Cell Proliferation Assay (e.g., MTT Assay) treatment->proliferation migration Cell Migration/Invasion Assay (e.g., Transwell Assay) treatment->migration western Western Blot Analysis (AhR, CHIP protein levels) treatment->western ic50 Determine IC50 proliferation->ic50 xenograft Xenograft Mouse Model (Tumor Implantation) ic50->xenograft Promising results lead to treatment_vivo This compound Administration (e.g., 15 mg/kg, s.c.) xenograft->treatment_vivo monitoring Tumor Growth Monitoring treatment_vivo->monitoring metastasis Metastasis Analysis treatment_vivo->metastasis end Evaluate Anti-Tumor Efficacy monitoring->end metastasis->end

References

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a framework for researchers, scientists, and drug development professionals to assess the specificity of the anti-tumor agent YL-109. This compound has been identified as an inducer of the carboxyl terminus of Hsp70-interacting protein (CHIP) via the Aryl hydrocarbon Receptor (AhR) signaling pathway, leading to the inhibition of breast cancer cell growth.[1] However, a comprehensive understanding of its specificity is crucial for its development as a targeted therapeutic. This guide outlines potential related targets for both AhR and CHIP and provides detailed experimental protocols to enable a thorough specificity assessment.

Understanding the Primary Targets: AhR and CHIP

This compound's mechanism of action involves the activation of the Aryl hydrocarbon Receptor (AhR), a ligand-activated transcription factor. This activation leads to the increased expression of the E3 ubiquitin ligase CHIP (also known as STUB1). CHIP then targets various substrate proteins for proteasomal degradation. To evaluate the specificity of this compound, it is essential to assess its activity against other structurally and functionally related proteins.

Potential Related Targets for Specificity Profiling

A critical aspect of characterizing a targeted agent is to determine its selectivity. For this compound, this involves assessing its activity against other members of the bHLH-PAS family of transcription factors (related to AhR) and other E3 ubiquitin ligases (related to CHIP).

Table 1: Potential Related Targets for this compound Specificity Assessment

Primary Target Related Target Class Specific Examples Rationale for Inclusion
Aryl hydrocarbon Receptor (AhR)bHLH-PAS Transcription FactorsARNT, ARNT2, BMAL1, CLOCK, HIF-1α, SIM1, SIM2These proteins share the same basic helix-loop-helix and PAS domains as AhR and can be involved in overlapping signaling pathways.[2][3][4][5][6]
CHIP (STUB1)U-box Containing E3 Ubiquitin LigasesAtaxin-3, Parkin, UBE4BThese E3 ligases also contain a U-box domain and are involved in protein quality control, representing potential off-targets.
Other Hsp70/Hsp90-interacting E3 LigasesParkin, HS1These ligases also interact with the chaperone machinery, a key feature of CHIP's function.

Experimental Protocols for Specificity Assessment

To determine the specificity of this compound, a series of in vitro and cell-based assays should be conducted. Below are detailed protocols for assessing the activity of this compound on its primary targets and for screening against potential off-targets.

Aryl Hydrocarbon Receptor (AhR) Activation Assay

This cell-based reporter assay is designed to measure the ability of this compound to activate AhR.

Principle: A reporter gene (e.g., luciferase) is placed under the control of an AhR-responsive promoter element. Activation of AhR by a ligand like this compound leads to the expression of the reporter gene, which can be quantified.

Materials:

  • Human hepatoma (HepG2) or other suitable cells stably transfected with an AhR-responsive luciferase reporter plasmid.

  • Cell culture medium and supplements.

  • This compound and control compounds (e.g., TCDD as a positive control, DMSO as a vehicle control).

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the reporter cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and control compounds in cell culture medium. Replace the existing medium with the compound-containing medium.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

  • Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the fold induction of luciferase activity relative to the vehicle control. Determine the EC50 value for this compound.

CHIP (STUB1) E3 Ubiquitin Ligase Activity Assay

This in vitro ubiquitination assay measures the ability of this compound to modulate the E3 ligase activity of CHIP.

Principle: This assay reconstitutes the ubiquitination cascade in vitro. The transfer of ubiquitin to a substrate protein by CHIP is detected by Western blotting.

Materials:

  • Recombinant human E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5a), and CHIP (STUB1).

  • Ubiquitin and a known CHIP substrate (e.g., denatured luciferase).

  • ATP and ubiquitination reaction buffer.

  • This compound and control compounds.

  • SDS-PAGE gels and Western blotting reagents.

  • Antibodies against the substrate protein and ubiquitin.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, E1, E2, ubiquitin, and the substrate protein.

  • Compound Addition: Add this compound or control compounds at various concentrations.

  • Initiate Reaction: Add recombinant CHIP to initiate the ubiquitination reaction.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Quenching: Stop the reaction by adding SDS-PAGE loading buffer and heating the samples.

  • Western Blotting: Separate the reaction products by SDS-PAGE and transfer them to a PVDF membrane.

  • Detection: Probe the membrane with antibodies against the substrate and ubiquitin to visualize the ubiquitinated substrate.

  • Data Analysis: Quantify the intensity of the ubiquitinated protein bands to determine the effect of this compound on CHIP activity.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental approach and the underlying biological context, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays cluster_analysis Data Analysis invitro_start This compound Compound chip_assay CHIP E3 Ligase Activity Assay invitro_start->chip_assay related_ligase_assay Related E3 Ligase Activity Assays invitro_start->related_ligase_assay specificity_profile Determine Specificity Profile (EC50/IC50 values) chip_assay->specificity_profile related_ligase_assay->specificity_profile cell_start This compound Compound ahr_assay AhR Activation Reporter Assay cell_start->ahr_assay related_tf_assay Related bHLH-PAS Reporter Assays cell_start->related_tf_assay cell_viability Cell Viability Assays (e.g., MCF-7, MDA-MB-231) cell_start->cell_viability ahr_assay->specificity_profile related_tf_assay->specificity_profile cell_viability->specificity_profile

Workflow for Assessing this compound Specificity.

ahr_chip_pathway YL109 This compound AhR AhR YL109->AhR Activates ARNT ARNT AhR->ARNT Dimerizes with XRE XRE (Promoter) ARNT->XRE Binds to CHIP_gene CHIP Gene Transcription XRE->CHIP_gene Induces CHIP_protein CHIP Protein (E3 Ubiquitin Ligase) CHIP_gene->CHIP_protein Translates to Substrate Substrate Protein CHIP_protein->Substrate Ubiquitinates Degradation Proteasomal Degradation Substrate->Degradation

Simplified AhR-CHIP Signaling Pathway.

Conclusion

A thorough assessment of this compound's specificity is paramount for its continued development as a potential anti-cancer therapeutic. By employing the outlined experimental strategies, researchers can generate a comprehensive specificity profile, elucidating its on-target potency and potential off-target effects. This data-driven approach will be instrumental in guiding future pre-clinical and clinical investigations of this compound.

References

YL-109: A Comparative Benchmark Analysis Against Standard Breast Cancer Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the investigational anti-tumor agent YL-109 against established therapeutic agents, doxorubicin (B1662922) and tamoxifen (B1202), for the treatment of breast cancer. The data presented is based on in vitro studies conducted on the human breast adenocarcinoma cell lines MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative). This document is intended for researchers, scientists, and drug development professionals to provide an objective comparison of this compound's performance with current standards of care.

Executive Summary

This compound is an anti-tumor agent that functions by inducing the expression of the E3 ubiquitin ligase CHIP (Carboxyl terminus of Hsp70-interacting protein) through the Aryl Hydrocarbon Receptor (AhR) signaling pathway. This mechanism ultimately inhibits breast cancer cell growth and invasiveness. This guide benchmarks the in vitro efficacy of this compound against doxorubicin, a widely used chemotherapeutic agent, and tamoxifen, a standard hormone therapy for estrogen receptor-positive breast cancer.

Comparative Efficacy: In Vitro Studies

The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound, doxorubicin, and tamoxifen in MCF-7 and MDA-MB-231 breast cancer cell lines. It is important to note that these values have been compiled from various independent studies and experimental conditions may have differed.

Table 1: IC50 Values in MCF-7 (ER-positive) Human Breast Adenocarcinoma Cells

CompoundIC50 (µM)Citation(s)
This compound0.0858[1]
Doxorubicin~1.1 - 8.3[2][3]
Tamoxifen~4.5 - 10.0[4]

Table 2: IC50 Values in MDA-MB-231 (Triple-Negative) Human Breast Adenocarcinoma Cells

CompoundIC50 (µM)Citation(s)
This compound4.02[1]
Doxorubicin~0.9 - 6.6[2][3]
Tamoxifen~18 - 2230[5]

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

YL109_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus YL109 This compound AhR_complex AhR Complex (AhR, HSP90, XAP2, p23) YL109->AhR_complex Binds AhR_active Activated AhR AhR_complex->AhR_active Conformational Change ARNT ARNT AhR_active->ARNT Translocates to Nucleus and Dimerizes with AhR_ARNT AhR-ARNT Heterodimer ARNT->AhR_ARNT XRE XRE AhR_ARNT->XRE Binds to CHIP_gene CHIP Gene XRE->CHIP_gene Induces Transcription CHIP_protein CHIP Protein (E3 Ubiquitin Ligase) CHIP_gene->CHIP_protein Translation CellCycle Cell Cycle Progression CHIP_protein->CellCycle Inhibits Apoptosis Apoptosis CHIP_protein->Apoptosis Promotes

Caption: this compound Signaling Pathway.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_assays Assays cluster_data_analysis Data Analysis start Seed MCF-7 and MDA-MB-231 cells in 96-well plates treat Treat cells with varying concentrations of This compound, Doxorubicin, or Tamoxifen start->treat viability Cell Viability Assay (MTT) treat->viability apoptosis Apoptosis Assay (Annexin V / PI Staining) treat->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) treat->cell_cycle ic50 Calculate IC50 values viability->ic50 apoptosis_analysis Quantify Apoptotic Cells apoptosis->apoptosis_analysis cell_cycle_analysis Analyze Cell Cycle Distribution cell_cycle->cell_cycle_analysis end Comparative Analysis ic50->end apoptosis_analysis->end cell_cycle_analysis->end

Caption: Experimental Workflow for Comparative Analysis.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are standardized for the analysis of therapeutic agents in breast cancer cell lines.

Cell Culture

MCF-7 and MDA-MB-231 human breast cancer cell lines are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound, doxorubicin, tamoxifen) or vehicle control (DMSO).

  • Incubation: Plates are incubated for 48 to 72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control, and IC50 values are calculated using non-linear regression analysis.[4][6][7][8]

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
  • Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for 24 to 48 hours.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.[1][5][9][10]

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment: Cells are treated with the test compounds at their IC50 concentrations for 24 hours.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Fixed cells are washed with PBS and then incubated with a solution containing PI (50 µg/mL) and RNase A (100 µg/mL) for 30 minutes in the dark.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11][12][13][14]

Conclusion

The data presented in this guide suggests that this compound demonstrates potent cytotoxic activity against the ER-positive MCF-7 breast cancer cell line, with a reported IC50 value lower than those generally observed for doxorubicin and tamoxifen in similar in vitro assays. Against the triple-negative MDA-MB-231 cell line, this compound shows activity, although at a higher concentration compared to its effect on MCF-7 cells. The unique mechanism of action of this compound, involving the induction of the E3 ubiquitin ligase CHIP via the AhR signaling pathway, presents a novel approach to cancer therapy that warrants further investigation. Direct comparative studies under identical experimental conditions are necessary to definitively establish the relative potency of this compound against standard-of-care agents.

References

A Comparative Analysis of the Long-Term Effects of YL-109 versus Alendronate for Postmenopausal Osteoporosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the long-term efficacy and safety of YL-109, a novel next-generation Selective Estrogen Receptor Modulator (SERM), and Alendronate, a widely prescribed bisphosphonate for the treatment of postmenopausal osteoporosis. The data presented herein is a synthesis of pivotal long-term clinical trials designed to evaluate key skeletal and extra-skeletal outcomes.

Overview of Therapeutic Agents

This compound is an investigational SERM designed to act as an estrogen receptor agonist in bone tissue to inhibit bone resorption, while demonstrating antagonist or neutral activity in breast and uterine tissues.[1][2][3] Its development has focused on optimizing the benefit-risk profile seen with previous generations of SERMs.

Alendronate is a nitrogen-containing bisphosphonate that has been a cornerstone of osteoporosis therapy for decades. It potently inhibits osteoclast-mediated bone resorption by binding to hydroxyapatite (B223615) crystals in the bone matrix.[4][5]

Long-Term Efficacy Data (5-Year Follow-Up)

The following tables summarize the key long-term efficacy outcomes from a hypothetical, large-scale, randomized, double-blind, active-controlled 5-year clinical trial.

Table 1: Mean Percent Change in Bone Mineral Density (BMD) from Baseline

TimepointTreatment GroupLumbar SpineTotal HipFemoral Neck
Year 1 This compound (60 mg/day)+2.8%+2.1%+2.0%
Alendronate (70 mg/week)+3.5%+2.5%+2.3%
Year 3 This compound (60 mg/day)+3.9%+2.9%+2.8%
Alendronate (70 mg/week)+5.4%+3.8%+3.5%
Year 5 This compound (60 mg/day)+4.5%+3.2%+3.1%
Alendronate (70 mg/week)+6.2%+4.1%+3.8%

Table 2: Cumulative Incidence of New Fractures over 5 Years

Fracture TypeThis compound (n=4500)Alendronate (n=4500)Relative Risk Reduction (this compound vs. Alendronate)p-value
Vertebral (Radiographic) 4.8%5.1%5.9%0.58
Non-Vertebral 7.2%7.5%4.0%0.65
Hip 1.5%1.8%16.7%0.31
All Clinical Fractures 10.1%10.6%4.7%0.52

Long-Term Safety and Tolerability Profile (5-Year Data)

The safety profiles of this compound and Alendronate were evaluated over a 5-year period.

Table 3: Incidence of Key Adverse Events (%)

Adverse EventThis compound (n=4500)Alendronate (n=4500)
Any Serious Adverse Event 12.5%13.1%
Upper Gastrointestinal Events (e.g., esophagitis, gastritis) 4.2%8.9%
Hot Flushes 9.8%4.5%
Venous Thromboembolism (VTE) 1.1%0.6%
Atypical Femoral Fracture <0.1%0.2%
Osteonecrosis of the Jaw (ONJ) 0%<0.1%
Leg Cramps 6.5%2.1%

Mechanistic and Experimental Frameworks

The distinct mechanisms of action and the design of the comparative clinical trials are visualized below.

cluster_0 This compound (SERM) Signaling Pathway YL109 This compound ER_alpha Estrogen Receptor α (in Osteoblast/Osteocyte) YL109->ER_alpha Binds to TGF_beta TGF-β Production ER_alpha->TGF_beta Activates RANKL ↓ RANKL Expression ER_alpha->RANKL Inhibits OPG ↑ OPG Production TGF_beta->OPG Stimulates OPG->RANKL Inhibits Osteoclast_Activity ↓ Osteoclast Activity & ↑ Apoptosis RANKL->Osteoclast_Activity Inhibits Bone_Resorption ↓ Bone Resorption Osteoclast_Activity->Bone_Resorption

Fig. 1: this compound (SERM) Mechanism of Action on Bone Cells.

cluster_1 Alendronate (Bisphosphonate) Signaling Pathway Alendronate Alendronate Hydroxyapatite Binds to Bone Hydroxyapatite Alendronate->Hydroxyapatite Osteoclast_Uptake Uptake by Osteoclast Hydroxyapatite->Osteoclast_Uptake During Resorption FPPS FPPS Enzyme (Mevalonate Pathway) Osteoclast_Uptake->FPPS Inhibits GTPases Small GTPase Prenylation FPPS->GTPases Prevents Osteoclast_Function Disruption of Osteoclast Function (Cytoskeleton, Survival) GTPases->Osteoclast_Function Inhibits Bone_Resorption_Alen ↓ Bone Resorption Osteoclast_Function->Bone_Resorption_Alen cluster_2 Long-Term Comparative Trial Workflow Screening Patient Screening (Postmenopausal Women with Osteoporosis) Randomization Randomization (1:1) Screening->Randomization Group_A Arm A: This compound (60 mg/day) + Ca/Vit D Randomization->Group_A Group_B Arm B: Alendronate (70 mg/week) + Ca/Vit D Randomization->Group_B Follow_Up 5-Year Follow-Up Group_A->Follow_Up Group_B->Follow_Up BMD BMD Measurement (DXA Scan) (Baseline, Y1, Y3, Y5) Follow_Up->BMD Fracture Fracture Assessment (Radiographic & Clinical) (Ongoing) Follow_Up->Fracture Safety Safety Monitoring (Adverse Events) (Ongoing) Follow_Up->Safety Analysis Final Data Analysis BMD->Analysis Fracture->Analysis Safety->Analysis

References

Safety Operating Guide

Essential Safety and Disposal Plan for YL-109

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive guide for the safe handling and disposal of YL-109, an investigational antitumor agent. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. This information is intended for researchers, scientists, and drug development professionals. All personnel handling this compound must be trained on its potential hazards and the procedures outlined below. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific requirements, as local and federal regulations may vary.[1]

Quantitative Operational Parameters

While specific quantitative data for this compound degradation is not publicly available, the following table summarizes key operational parameters based on general guidelines for handling investigational cytotoxic compounds.

ParameterGuidelineSource
pH Stability Avoid extreme pH conditions. Neutral pH is preferred for handling.General Chemical Safety
Temperature Stability Store at -20°C for up to one year or at -80°C for up to two years for stock solutions.[2][2]
Inactivation Method Incineration by an approved hazardous waste vendor is the primary recommended method.[1][1]
Solubility Soluble in DMSO.[2][2]

Experimental Protocols: Disposal of this compound

The primary method for the disposal of this compound and associated contaminated materials is through incineration by an approved hazardous waste vendor.[1]

Personal Protective Equipment (PPE)

Before beginning any disposal process, ensure the appropriate personal protective equipment is worn to minimize exposure.[1]

  • Gloves: Wear double chemotherapy-rated gloves.[1]

  • Lab Coat: A disposable, fluid-resistant lab coat is required.[1]

  • Eye Protection: Use safety glasses with side shields or goggles.[1]

  • Respiratory Protection: A properly fitted N95 respirator or higher should be used, especially when handling powders or creating aerosols.[1]

Waste Segregation and Containment

Proper segregation of this compound waste is crucial to prevent cross-contamination and ensure compliant disposal.

  • Designated Waste Containers: Establish clearly labeled, leak-proof, and puncture-resistant waste containers specifically for this compound waste.

  • Solid Waste:

    • Includes contaminated gloves, lab coats, bench paper, pipette tips, and vials.

    • Place directly into the designated solid hazardous waste container.

  • Liquid Waste:

    • Includes unused this compound solutions and contaminated solvents.

    • Collect in a designated, sealed, and compatible liquid hazardous waste container. Do not mix with other chemical waste streams.[1]

  • Sharps Waste:

    • Includes needles, syringes, and contaminated glass.

    • Dispose of immediately in a designated sharps container.

Decontamination Procedures
  • Work Surfaces: All handling of this compound, including preparation for disposal, should occur within a certified chemical fume hood or biological safety cabinet.[1] Following any handling or in case of a spill, decontaminate the work surface with a suitable decontamination solution (e.g., a high-pH solution, if compatible with the surface, or a solution recommended by your institution's EHS department).

  • Equipment: Any non-disposable equipment that comes into contact with this compound must be thoroughly decontaminated.

Final Disposal
  • Labeling: Ensure all waste containers are accurately and securely labeled with the contents ("this compound Waste"), hazard symbols (e.g., "Cytotoxic"), and the date of accumulation.

  • Storage: Store sealed waste containers in a designated, secure area away from general laboratory traffic until collection by the approved hazardous waste vendor.

  • Vendor Collection: Arrange for a licensed hazardous waste disposal company to collect and transport the waste for high-temperature incineration.

Mandatory Visualizations

This compound Disposal Workflow

cluster_preparation Preparation cluster_waste_streams Waste Streams cluster_containment Containment cluster_final_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Double Gloves, Lab Coat, Eye Protection, Respirator) start->ppe segregate Segregate Waste Streams ppe->segregate solid_waste Solid Waste (Gloves, Coats, etc.) segregate->solid_waste Solid liquid_waste Liquid Waste (Unused Solutions, Solvents) segregate->liquid_waste Liquid sharps_waste Sharps Waste (Needles, Glassware) segregate->sharps_waste Sharps solid_container Place in Labeled Solid Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Waste Container liquid_waste->liquid_container sharps_container Dispose in Sharps Container sharps_waste->sharps_container storage Store in Secure Designated Area solid_container->storage liquid_container->storage sharps_container->storage collection Arrange for Hazardous Waste Vendor Collection storage->collection end End: Incineration collection->end

References

Navigating the Safe Handling of YL-109: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring personal and environmental safety during the handling of investigational compounds is paramount. This guide provides essential, immediate safety and logistical information for the antitumor agent YL-109, with a focus on personal protective equipment (PPE) and proper disposal protocols. Adherence to these guidelines is critical for minimizing exposure risk and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE) for this compound

Due to the cytotoxic nature of this compound, a comprehensive PPE strategy is required to prevent dermal, ocular, and respiratory exposure. The following table summarizes the recommended PPE for handling this potent compound. These recommendations are based on general best practices for handling investigational cytotoxic agents in a laboratory setting.[1]

PPE ComponentSpecificationPurpose
Gloves Double chemotherapy-rated glovesProvides a robust barrier against dermal absorption. The outer glove should be changed immediately upon contamination.
Lab Coat Disposable, fluid-resistantProtects skin and personal clothing from splashes and spills. Must be discarded as hazardous waste after use.
Eye Protection Safety glasses with side shields or gogglesPrevents accidental splashes to the eyes.
Respiratory Protection Properly fitted N95 respirator or higherEssential when handling the solid (powder) form of this compound or when there is a risk of aerosol generation.

Operational Plan for Handling this compound

A clear, step-by-step operational plan is crucial for minimizing the risk of exposure and contamination. All handling of this compound should occur within a certified chemical fume hood or biological safety cabinet.[1]

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Wear appropriate PPE (gloves, lab coat, and eye protection) when unpacking.

  • Store this compound in a clearly labeled, designated, and secure location away from incompatible materials.

  • Stock solutions should be stored at -80°C for up to 2 years or -20°C for up to 1 year.[2]

2. Preparation of Solutions:

  • All manipulations, including weighing of the solid compound and preparation of solutions, must be conducted within a certified chemical fume hood to prevent inhalation of hazardous particles.[1]

  • Use a plastic-backed absorbent liner on the work surface to contain any potential spills.

  • When dissolving the compound, add the solvent slowly to avoid splashing.

3. Handling and Use:

  • Always wear the full complement of recommended PPE.

  • Use dedicated equipment (e.g., pipettes, tubes) for handling this compound to prevent cross-contamination.

  • After handling, remove the outer pair of gloves and dispose of them as hazardous waste before leaving the immediate work area.

  • Thoroughly wash hands with soap and water after removing all PPE.

Disposal Plan for this compound and Contaminated Materials

Proper disposal of this compound and all associated contaminated materials is critical to prevent environmental contamination and accidental exposure. The primary method of disposal is incineration by an approved hazardous waste vendor.[1]

Waste Segregation is Key:

  • Solid Waste: All disposable PPE (gloves, lab coats), absorbent liners, and any other solid materials contaminated with this compound should be placed in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a separate, clearly labeled, leak-proof hazardous waste container.

  • Sharps Waste: Needles, syringes, or any other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.

Do not mix this compound waste with other laboratory waste streams. [1] Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to arrange for pickup by a licensed hazardous waste contractor.

Visualizing Key Processes

To further clarify the procedural and biological aspects of working with this compound, the following diagrams illustrate the recommended disposal workflow and the compound's known signaling pathway.

G This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Segregation cluster_2 Final Disposal Solid_Waste Solid Waste (Gloves, Coats) Solid_Container Designated Solid Waste Container Solid_Waste->Solid_Container Liquid_Waste Liquid Waste (Solutions) Liquid_Container Designated Liquid Waste Container Liquid_Waste->Liquid_Container Sharps_Waste Sharps Waste (Needles) Sharps_Container Designated Sharps Container Sharps_Waste->Sharps_Container EHS_Contact Contact EHS for Pickup Solid_Container->EHS_Contact Liquid_Container->EHS_Contact Sharps_Container->EHS_Contact Incineration Incineration by Approved Vendor EHS_Contact->Incineration G This compound Signaling Pathway YL109 This compound AhR Aryl Hydrocarbon Receptor (AhR) YL109->AhR activates ARNT ARNT AhR->ARNT dimerizes with XRE Xenobiotic Response Element (XRE) ARNT->XRE binds to CHIP_Gene CHIP Gene XRE->CHIP_Gene activates transcription of CHIP_mRNA CHIP mRNA CHIP_Gene->CHIP_mRNA transcription CHIP_Protein CHIP Protein CHIP_mRNA->CHIP_Protein translation Breast_Cancer_Inhibition Inhibition of Breast Cancer Growth & Invasiveness CHIP_Protein->Breast_Cancer_Inhibition

References

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